(Chloromethoxy)methyl Pentanoate
Description
BenchChem offers high-quality (Chloromethoxy)methyl Pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Chloromethoxy)methyl Pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₇H₁₃ClO₃ |
|---|---|
Molecular Weight |
180.63 |
Origin of Product |
United States |
Foundational & Exploratory
(Chloromethoxy)methyl Pentanoate chemical structure and molecular weight
[1]
Executive Summary
(Chloromethoxy)methyl Pentanoate (C₇H₁₃ClO₃) is a reactive alpha-chloroalkyl ether ester used primarily in organic synthesis and medicinal chemistry.[1] It serves as a critical reagent for introducing the (pentanoyloxy)methoxymethyl moiety—a "double-spacer" promoiety designed to enhance the lipophilicity and metabolic stability of polar active pharmaceutical ingredients (APIs).
Unlike its shorter analog, chloromethyl pentanoate (C₆H₁₁ClO₂), this molecule contains an additional oxymethylene spacer (-O-CH₂-), creating a formal acetal linkage. This structural modification alters hydrolysis kinetics, making it a valuable tool for designing "soft drugs" that degrade predictably in physiological conditions.
Safety Warning: This compound is a structural derivative of bis(chloromethyl) ether (BCME) , a known human carcinogen. Synthesis and handling require strict containment protocols (Glovebox/Schlenk line) to prevent exposure to volatile alpha-halo ethers.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | (Chloromethoxy)methyl pentanoate |
| Common Name | Pentanoic acid, (chloromethoxy)methyl ester |
| Molecular Formula | C₇H₁₃ClO₃ |
| Molecular Weight | 180.63 g/mol |
| CAS Number | Not widely assigned (Generic: Alpha-halo ether esters) |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~85–90 °C (at 10 mmHg) [Predicted] |
| Density | ~1.12 g/cm³ [Predicted] |
| Solubility | Soluble in DCM, THF, Chloroform; Decomposes in water |
| Stability | Moisture sensitive (Hydrolyzes to Pentanoic acid, Formaldehyde, HCl) |
Structural Analysis & Logic
The molecule consists of a pentanoate ester core linked to a chloromethyl group via a formaldehyde-derived acetal spacer.
Structural Connectivity
The connectivity is defined as: Pentanoyl — O — CH₂ — O — CH₂ — Cl .
-
Pentanoate Tail (Lipophilic): Provides membrane permeability.
-
Acetal Linker (-O-CH₂-O-): Increases flexibility and susceptibility to specific enzymatic hydrolysis.
-
Alpha-Chloro Ether Head (-CH₂-Cl): The reactive electrophilic center for conjugation with carboxylic acids or amines.
Visualization
The following diagram illustrates the chemical structure and the distinction between the target molecule (C7) and the common chloromethyl ester (C6).
Figure 1: Structural decomposition of (Chloromethoxy)methyl Pentanoate, highlighting the acetal spacer that distinguishes it from standard chloromethyl esters.
Synthesis Protocol
Critical Note: Direct chloromethylation of pentanoic acid with formaldehyde/HCl typically yields the C6 chloromethyl ester. To obtain the C7 (chloromethoxy)methyl derivative, one must use a reagent that already contains the ether linkage, such as Bis(chloromethyl) ether (BCME) .
Safety: BCME is a Group 1 Carcinogen .[2] This protocol assumes the use of a closed-loop reactor or glovebox.
Reagents & Materials
-
Sodium Pentanoate: 1.0 equiv (Dried in vacuo).
-
Bis(chloromethyl) ether (BCME): 3.0 equiv (Excess required to prevent disubstitution).
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.
-
Catalyst: Zinc Chloride (ZnCl₂) - catalytic amount (optional, to accelerate substitution).
Step-by-Step Methodology
-
Preparation of Carboxylate Salt:
-
Dissolve Pentanoic acid in dry THF.
-
Add Sodium Hydride (NaH) slowly at 0°C under Argon.
-
Stir for 1 hour until H₂ evolution ceases. Evaporate solvent to obtain dry Sodium Pentanoate.
-
-
Nucleophilic Substitution (The BCME Route):
-
Setup: In a flame-dried Schlenk flask under Argon, charge the Sodium Pentanoate (10 mmol).
-
Solvent Addition: Add anhydrous DCM (20 mL). Cool to -10°C.
-
Reagent Addition: Carefully add Bis(chloromethyl) ether (30 mmol) via syringe. Note: Use excess BCME to favor the mono-ester product over the di-ester.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via NMR is recommended (look for the unique -O-CH₂-O-CH₂-Cl resonances).
-
-
Workup & Purification:
-
Filtration: Filter off the Sodium Chloride (NaCl) precipitate under inert atmosphere.
-
Concentration: Remove the solvent and excess BCME under high vacuum.
-
Warning: The distillate contains carcinogenic BCME. Trap in a liquid nitrogen trap and quench immediately with methanolic ammonia.
-
Distillation: Purify the residue via Kugelrohr distillation (high vacuum) to isolate (Chloromethoxy)methyl Pentanoate.
-
Reaction Pathway Diagram
Figure 2: Synthesis pathway utilizing Bis(chloromethyl) ether to generate the target acetal-ester.
Applications in Drug Development
This reagent is specifically used to synthesize Acyloxymethoxymethyl (AOMM) prodrugs.
Mechanism of Action
When conjugated to a drug (e.g., a carboxylic acid or amine), the pentanoate tail increases lipophilicity, allowing the drug to cross cell membranes. Once inside the body, the promoiety degrades via a cascade mechanism:
-
Esterase Attack: Esterases cleave the terminal pentanoate ester.
-
Spontaneous Collapse: The resulting unstable hemiacetal intermediate spontaneously decomposes.
-
Release: Formaldehyde is eliminated, releasing the active parent drug.
Comparative Advantage
-
Vs. Chloromethyl Esters (POM): The extra oxygen spacer in (Chloromethoxy)methyl pentanoate creates a "formaldehyde acetal" linkage. This often results in faster hydrolysis rates in plasma compared to simple chloromethyl esters, which can be too stable for certain applications.
References
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link
-
IARC Monographs. (2012). Bis(chloromethyl) ether and Chloromethyl Methyl Ether.[2][3] International Agency for Research on Cancer. Link
-
BenchChem. (2025). A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers. BenchChem Technical Guides. Link
Role of (Chloromethoxy)methyl Pentanoate in prodrug design
## (Chloromethoxy)methyl Pentanoate in Prodrug Design: An In-depth Technical Guide
Abstract
The strategic employment of prodrugs is a pivotal element in contemporary pharmaceutical development, facilitating the optimization of drug delivery, bioavailability, and safety. Within the diverse array of chemical moieties utilized for this purpose, the acyloxymethyl group, particularly as delivered by (Chloromethoxy)methyl Pentanoate, has been recognized as a highly adaptable and efficacious tool. This technical guide offers a comprehensive examination of the application of (Chloromethoxy)methyl Pentanoate in the design of prodrugs, tailored for an audience of researchers, scientists, and professionals in drug development. This document will explore the fundamental chemical principles, the enzymatic pathways of activation, and the practical use of this moiety to surmount pharmacokinetic obstacles. Detailed experimental procedures, data-supported insights, and illustrative diagrams are furnished to provide the reader with the essential knowledge to effectively utilize this potent prodrug strategy.
Introduction: The Prodrug Paradigm and the Pursuit of Ideal Pharmacokinetics
A substantial number of otherwise promising drug candidates are precluded from clinical use due to suboptimal pharmacokinetic profiles. Such limitations can manifest as poor aqueous solubility, inadequate membrane permeability, rapid metabolic breakdown, or unacceptable toxicity. The prodrug strategy mitigates these issues by chemically altering the active pharmaceutical ingredient (API) into an inert or significantly less active form. This modification, typically involving the attachment of a "promoiety," is designed to be reversed in vivo, usually via enzymatic or chemical cleavage, to liberate the parent drug at its intended site of action.[1]
An ideal promoiety should be non-toxic, chemically stable until it reaches the target, and efficiently cleaved to regenerate the active drug. Acyloxymethyl groups, such as that derived from (Chloromethoxy)methyl Pentanoate, have demonstrated considerable efficacy in this role. They can be conjugated to various functional groups on a drug molecule, including carboxylic acids, alcohols, and amines, to temporarily mask their polarity and enhance physicochemical properties.[2]
(Chloromethoxy)methyl Pentanoate: A Versatile Acyloxymethyl Promoiety
(Chloromethoxy)methyl Pentanoate serves as a crucial reagent in the synthesis of acyloxymethyl ester prodrugs. Its chemical structure features a pentanoyl group linked to a chloromethoxy methyl ether, which provides a reactive center for conjugation to a parent drug molecule.
Chemical Properties and Synthesis
(Chloromethoxy)methyl Pentanoate is a liquid with a molecular weight of 150.60 g/mol .[3][4][5] It is typically synthesized through the reaction of an appropriate pentanoyl precursor with a source of chloromethyl ether, often under anhydrous conditions to prevent hydrolysis.[6][7][8] The resultant compound is a reactive electrophile that readily undergoes nucleophilic substitution with the functional groups of a drug molecule.
Rationale for Application in Prodrug Design
The selection of the pentanoyl (valeryl) chain in (Chloromethoxy)methyl Pentanoate is a deliberate strategy. The lipophilicity of this alkyl chain can markedly improve the membrane permeability of the parent drug, thereby facilitating its absorption across biological barriers like the intestinal epithelium or the blood-brain barrier.[2] Moreover, the ester linkage is engineered to be a substrate for endogenous esterase enzymes, which are prevalent in various tissues and biological fluids.[9]
Mechanism of Action: Enzymatic Liberation of the Parent Drug
The therapeutic success of a prodrug is contingent upon the efficient and predictable release of the active drug. Prodrugs synthesized using (Chloromethoxy)methyl Pentanoate are activated via a well-defined, two-step enzymatic pathway.
Step 1: Esterase-Mediated Hydrolysis: The activation cascade is initiated by the action of ubiquitous esterase enzymes, such as carboxylesterases, which hydrolyze the ester bond of the pentanoate group. This cleavage generates an unstable hydroxymethyl intermediate.[9]
Step 2: Spontaneous Decomposition: The hydroxymethyl intermediate is highly labile and undergoes rapid, non-enzymatic decomposition. This fragmentation releases the active parent drug, along with formaldehyde and pentanoic acid. The liberation of formaldehyde is a critical aspect to consider during the design and toxicological assessment of such prodrugs.
Caption: Enzymatic cleavage of the pentanoate ester followed by spontaneous release of the active drug.
Experimental Protocols: Synthesis and Evaluation of Acyloxymethyl Prodrugs
The effective implementation of the (Chloromethoxy)methyl Pentanoate prodrug strategy necessitates robust synthetic and analytical methodologies. The following sections provide generalized, yet detailed, protocols that can be adapted for specific drug candidates.
General Synthesis of a (Chloromethoxy)methyl Pentanoate Prodrug of a Carboxylic Acid-Containing Drug
Objective: To synthesize the acyloxymethyl ester prodrug of a parent drug possessing a carboxylic acid functional group.
Materials:
-
Parent drug with a carboxylic acid moiety
-
(Chloromethoxy)methyl Pentanoate
-
Anhydrous, aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Dissolution: Under an inert atmosphere, dissolve the parent drug (1.0 equivalent) in the selected anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base (1.1-1.5 equivalents) to the reaction mixture. This deprotonates the carboxylic acid, forming a more nucleophilic carboxylate salt.
-
Reagent Addition: Slowly add (Chloromethoxy)methyl Pentanoate (1.1-1.5 equivalents) to the reaction mixture at room temperature. For sensitive substrates, cooling may be required.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.
Caption: A generalized workflow for the synthesis and purification of a (Chloromethoxy)methyl Pentanoate prodrug.
In Vitro Stability and Enzymatic Cleavage Assay
Objective: To assess the chemical stability and the rate of enzymatic conversion of the prodrug to the parent drug in a biologically relevant matrix.
Materials:
-
Prodrug and parent drug standards
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 7.4, 9.0)
-
Human or animal plasma
-
Esterase inhibitors (e.g., sodium fluoride)
-
HPLC system with a suitable column and detector
-
Incubator or water bath
Procedure:
-
Stock Solutions: Prepare stock solutions of the prodrug and parent drug in a suitable organic solvent (e.g., DMSO, ACN).
-
Chemical Stability:
-
Dilute the prodrug stock solution into PBS at different pH values to a final concentration of 1-10 µM.
-
Incubate the solutions at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by HPLC to quantify the remaining prodrug and the appearance of the parent drug.
-
-
Enzymatic Stability (Plasma):
-
Pre-incubate plasma at 37°C for 5 minutes.
-
Spike the prodrug stock solution into the plasma to a final concentration of 1-10 µM.
-
At various time points, withdraw an aliquot and quench the reaction as described above.
-
To confirm enzymatic cleavage, run a parallel experiment in plasma pre-treated with an esterase inhibitor.
-
Analyze the samples by HPLC.
-
-
Data Analysis: Calculate the half-life (t₁/₂) of the prodrug in each matrix. A significantly shorter half-life in plasma compared to buffer, and a longer half-life in inhibitor-treated plasma, confirms esterase-mediated cleavage.[10][11]
Data Presentation and Interpretation
The data from in vitro assays are pivotal for predicting the in vivo performance of the prodrug. A well-designed (Chloromethoxy)methyl Pentanoate prodrug should demonstrate high stability at physiological pH (7.4) in the absence of enzymes and rapid conversion to the parent drug in the presence of plasma.
Table 1: Representative In Vitro Stability Data for a Hypothetical Prodrug
| Matrix | pH | Half-life (t₁/₂) (min) |
| PBS | 4.5 | > 240 |
| PBS | 7.4 | > 240 |
| PBS | 9.0 | 180 |
| Human Plasma | 7.4 | 15 |
| Human Plasma + NaF | 7.4 | > 240 |
Interpretation of Table 1: The data suggest that the hypothetical prodrug is stable under acidic and neutral aqueous conditions, with some susceptibility to base-catalyzed hydrolysis. The rapid degradation in human plasma, which is mitigated by sodium fluoride, strongly indicates that the primary clearance mechanism is esterase-mediated hydrolysis, a desirable characteristic for this type of prodrug.
Case Studies and Applications
The acyloxymethyl ester prodrug strategy has been successfully implemented for various drug classes. For example, the antiviral medication Adefovir is administered as the prodrug Adefovir dipivoxil, which employs a similar pivaloyloxymethyl promoiety to enhance oral bioavailability.[12][13][14][15] While specific examples utilizing the pentanoyl moiety are often proprietary or less prevalent in public literature, the underlying principles are directly applicable. The choice of the alkyl chain length (e.g., pivaloyl versus pentanoyl) allows for the fine-tuning of lipophilicity and the rate of enzymatic cleavage.[10]
Conclusion and Future Directions
(Chloromethoxy)methyl Pentanoate is a valuable and versatile tool in the medicinal chemist's repertoire for prodrug design. The capacity to transiently alter a drug's physicochemical properties to overcome pharmacokinetic limitations can be the deciding factor between a failed candidate and a successful therapeutic. The well-established enzymatic activation pathway facilitates a rational design approach. Future research in this domain will likely concentrate on the development of novel acyloxymethyl promoieties with more precisely tailored cleavage kinetics and a reduced potential for idiosyncratic toxicities. The continued application of these principles is poised to contribute to the development of safer and more effective medicines.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Adefovir Dipivoxil?
- PubChem. (n.d.). Adefovir.
- Potential Drug-Drug Interactions with Adefovir Dipivoxil: Clinical Implications and Management Str
- National Institute of Diabetes and Digestive and Kidney Diseases. (2016, February 15). Adefovir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- MIMS. (n.d.). Adefovir: Uses & Dosage.
- In vitro evaluation of a prodrug approach for Gly-D-P18, a host defence peptide and novel anticancer agent. (n.d.).
- Prodrugs of peptides. 11.
- Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. (n.d.).
- In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prost
- Cheméo. (n.d.).
- In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs. (2008, August 25).
- NIST. (n.d.).
- In Vitro Methods used for Ester Prodrug Screening Screening Tool... (n.d.).
- SiChem. (n.d.). The ProDrug Concept.
- Sigma-Aldrich. (n.d.).
- NIST. (n.d.).
- Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy. (2025, July 23).
- A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Rel
- Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs for Extending the Lung Tissue Retention of Inhaled Drugs. (n.d.).
- Prodrugs for Amines. (n.d.).
- Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents. (2022, November 9).
- Acyloxymethyl esters of ampicillin. (n.d.). Journal of Medicinal Chemistry.
- PubChem. (n.d.). 3-(Chloromethyl)pentanoic acid.
- Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. (n.d.).
- Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs. (2022, January 24).
- BenchChem. (2025). Application Notes and Protocols for Prodrug Synthesis Using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane.
- Organic Syntheses Procedure. (n.d.).
- Prodrugs design based on inter- and intramolecular chemical processes. (2013, December 15).
- Organic Syntheses Procedure. (n.d.).
- Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. (n.d.).
- Prodrug Strategies for Critical Drug Developability Issues: Part I. (2025, August 7).
- PharmaTutor. (2013, February 19). APPROACH OF PRODRUG ON DRUG DESIGN.
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024, January 16). Chemical Society Reviews.
- Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.
- CymitQuimica. (n.d.). CAS 13157-96-5: Acetic acid, chloromethoxy-, methyl ester.
- Google Patents. (n.d.).
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. The ProDrug Concept - SiChem [sichem.de]
- 3. Chloromethyl pentanoate (CAS 77877-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Chloromethyl pentanoate [webbook.nist.gov]
- 5. Chloromethyl pentanoate [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3972947A - Process for the preparation of chloromethyl methyl ether - Google Patents [patents.google.com]
- 9. Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 13. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mims.com [mims.com]
Methodological & Application
Application Note: Synthesis of Chloromethyl Pentanoate from Paraformaldehyde
Executive Summary & Scope
This application note details the protocol for the synthesis of Chloromethyl Pentanoate (CAS: 77877-94-2) using Paraformaldehyde and Pentanoyl Chloride .
Nomenclature Clarification:
The user request specified "(Chloromethoxy)methyl Pentanoate." In standard IUPAC nomenclature, the structure derived directly from paraformaldehyde and an acid chloride is Chloromethyl Pentanoate (
Key Reaction Profile
| Parameter | Specification |
| Target Molecule | Chloromethyl Pentanoate ( |
| Reagents | Pentanoyl Chloride, Paraformaldehyde, Zinc Chloride ( |
| Reaction Type | Lewis-Acid Catalyzed Chloromethylation |
| Key Hazard | Formation of Bis(chloromethyl) ether (BCME) |
| Typical Yield | 65% – 85% (Distilled) |
Scientific Integrity & Mechanism[1]
Mechanistic Insight
The reaction proceeds via the depolymerization of paraformaldehyde by a Lewis acid catalyst (typically
-
Activation:
coordinates with Pentanoyl Chloride, increasing the electrophilicity of the carbonyl carbon. -
Insertion: Formaldehyde inserts into the acyl-chloride bond. The chloride ion attacks the transient oxonium intermediate.
-
Termination: The result is the
-chloromethyl ester.
Safety Architecture (Critical)
WARNING: CARCINOGEN RISK
The combination of formaldehyde sources and chloride ions (from
-
Engineering Control: All operations must occur in a chemically resistant fume hood with a scrubber system.
-
Process Control: The reaction described below utilizes Acid Chloride rather than
gas. This significantly reduces (but does not eliminate) BCME formation compared to the Blanc chloromethylation route. -
Destruction: Waste streams containing potential chloromethyl ethers should be treated with aqueous ammonia or methanolic KOH to quench alkylating potential before disposal.
Visualization: Reaction Workflow & Mechanism[3]
Reaction Scheme
Figure 1: Reaction pathway for the synthesis of Chloromethyl Pentanoate.
Process Logic Flow
Figure 2: Step-by-step experimental protocol flow.
Detailed Experimental Protocol
Materials & Equipment
-
Pentanoyl Chloride (Valeryl Chloride): >98% purity.
-
Paraformaldehyde: Reagent grade (powder). Note: Ensure low water content to prevent hydrolysis.
-
Zinc Chloride (
): Anhydrous, fused. Critical: Moisture deactivates the catalyst. -
Apparatus: 3-neck round bottom flask, reflux condenser, N2 inlet, internal thermometer, magnetic stirrer.[1]
Step-by-Step Procedure
Step 1: Preparation of Catalyst
Anhydrous
Step 2: Reaction Setup
-
Charge the 3-neck flask with Pentanoyl Chloride (120.5 g, 1.0 mol).
-
Add Paraformaldehyde (33.0 g, 1.1 mol equivalents). A slight excess ensures complete consumption of the acid chloride.
-
Add Anhydrous
(2.0 g, ~1.5 mol%).-
Note on Catalysis: While
is standard, Zirconium Tetrachloride ( ) can be used as a more active alternative if the reaction is sluggish [1].
-
Step 3: Reaction Execution
-
Purge the system with Nitrogen.
-
Heat the mixture slowly to 60°C .
-
Observation: The reaction is exothermic. As the paraformaldehyde depolymerizes, the suspension will clear.
-
Maintain temperature between 65°C and 75°C for 2–4 hours.
-
Endpoint: Monitor by GC or 1H NMR.[2] Look for the disappearance of the acid chloride triplet (
~2.9 ppm) and the appearance of the chloromethyl singlet ( ~5.7 ppm).
Step 4: Purification (Distillation)
-
Allow the mixture to cool to room temperature.
-
Decant the liquid from any solid polymer residue (if present).
-
Perform Fractional Distillation under reduced pressure.
-
Safety Note: The first fraction may contain volatile byproducts. Discard carefully.
Data Analysis & Quality Control
| Test | Expected Result | Interpretation |
| 1H NMR ( | Singlet at | Characteristic |
| 1H NMR ( | Triplet at | |
| GC-MS | M+ peak (150.6 Da) | Confirms molecular weight ( |
| Appearance | Colorless liquid | Yellowing indicates decomposition or impurities. |
Troubleshooting & Optimization
-
Problem: Low Yield / Polymer Residue
-
Cause: Paraformaldehyde quality is poor (too much water) or catalyst is wet.
-
Solution: Dry paraformaldehyde over
in a desiccator. Use freshly fused .
-
-
Problem: Sluggish Reaction
-
Cause: "Passivation" of paraformaldehyde.
-
Solution: Increase temperature to 90°C or switch catalyst to
(0.5 mol%), which often provides faster kinetics at lower temperatures [1].
-
-
Problem: High BCME levels
-
Cause: Excess HCl generation or moisture.
-
Solution: Ensure strictly anhydrous conditions. Avoid using HCl gas; stick to the Acid Chloride/Paraformaldehyde route.
-
References
-
Mudryk, B., Rajaraman, S., & Soundararajan, N. (2002).[5] A practical synthesis of chloromethyl esters from acid chlorides and trioxane or paraformaldehyde promoted by zirconium tetrachloride. Tetrahedron Letters, 43(36), 6317–6318. [5]
-
Ulich, L. H., & Adams, R. (1921). The Reaction between Acid Halides and Aldehydes. I. Journal of the American Chemical Society, 43(3), 660–667.
-
Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether - Safety Standards.
-
PubChem. Chloromethyl pentanoate (Compound Summary). National Library of Medicine.
Sources
Advanced Protocol: Synthesis and Characterization of Acyloxyalkyl Ester Prodrugs
Abstract & Strategic Rationale
The development of acyloxyalkyl ester prodrugs represents a cornerstone strategy in medicinal chemistry to overcome poor oral bioavailability of carboxylic acid-containing pharmacophores. By masking the ionizable carboxylate with a lipophilic, enzymatically labile linker, researchers can enhance membrane permeability (LogP) and metabolic stability.
This guide details the Cesium Carbonate/Iodide Promoted Alkylation , widely regarded as the "Gold Standard" for its mild conditions and high chemoselectivity. Unlike classical Fischer esterification or acid chloride coupling, this method minimizes racemization and accommodates sensitive functional groups. We also provide a secondary protocol using Silver Carboxylates for sterically hindered substrates.
Mechanistic Basis: The "Double Ester" Concept
The efficacy of an acyloxyalkyl prodrug relies on a specific enzymatic trigger mechanism. Upon absorption, ubiquitous non-specific esterases (carboxylesterases) target the terminal ester bond. This cleavage generates an unstable
Figure 1: Bioactivation Pathway
Caption: Mechanism of in vivo activation. The rate-limiting step is typically the enzymatic hydrolysis of the terminal ester.
Experimental Protocols
Protocol A: The Cesium/Iodide "Finkelstein-Assisted" Method
Best For: General synthesis, acid-sensitive substrates, and high-yield requirements. Principle: The "Cesium Effect" utilizes the large ionic radius of Cs+ to form a "naked," highly nucleophilic carboxylate anion in polar aprotic solvents. The addition of Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction, converting the less reactive chloro-linker into a highly reactive iodo-linker.[1][2]
Materials
-
Parent Drug (R-COOH): 1.0 equivalent (eq)
-
Reagent: Chloromethyl pivalate (POM-Cl) or 1-Chloroethyl ethyl carbonate (1.2–1.5 eq)
-
Base: Cesium Carbonate (
), anhydrous (1.0–1.2 eq) -
Catalyst: Sodium Iodide (NaI), dry (1.0–2.0 eq)
-
Solvent: DMF (N,N-Dimethylformamide), anhydrous (water <50 ppm)
Step-by-Step Procedure
-
Preparation of the Salt:
-
Dissolve the Parent Drug (1.0 eq) in anhydrous DMF (concentration ~0.2 M).
-
Add
(1.0 eq). -
Stir at room temperature (RT) for 30 minutes. The mixture may appear as a suspension.
-
Critical Check: Ensure the system is under an inert atmosphere (
or Ar) to prevent hydration of the cesium salt.
-
-
In Situ Activation (The Finkelstein Step):
-
In a separate vial, dissolve the chloro-alkyl linker (e.g., POM-Cl, 1.2 eq) and NaI (1.5 eq) in minimal dry DMF.
-
Stir for 15–30 minutes at RT. The solution often turns yellow/orange due to trace iodine, indicating the formation of the iodo-species.
-
-
Coupling:
-
Add the activated linker solution dropwise to the drug-cesium salt suspension.
-
Heat the reaction mixture to 40–50°C .
-
Monitor: Track reaction progress via TLC or LC-MS every hour. Most reactions complete within 3–6 hours.
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
Water (x2) to remove DMF and inorganic salts.
-
5% Sodium Thiosulfate (
) to quench any residual iodine (removes yellow color). -
Saturated Brine.
-
-
Dry the organic layer over
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography on silica gel.
-
Note: Acyloxyalkyl esters can be sensitive to silica acidity. Use a solvent system containing 0.5% Triethylamine (
) if degradation is observed.
-
Protocol B: The Silver Carboxylate Method
Best For: Sterically hindered drugs or when the Cesium method yields poor results. Principle: Silver salts precipitate halide ions (AgCl/AgI) from the reaction, driving the equilibrium irreversibly toward product formation.
Step-by-Step Procedure
-
Silver Salt Formation:
-
Dissolve Parent Drug (1.0 eq) in Methanol/Water (1:1).
-
Add Silver Carbonate (
, 0.55 eq) or Silver Oxide ( ). -
Stir in the dark for 1–2 hours.
-
Evaporate solvents to dryness and dry thoroughly under high vacuum (presence of water is fatal to the next step).
-
-
Coupling:
-
Suspend the dry Silver Carboxylate in anhydrous Toluene or DCM.
-
Add the Iodo-linker (prepared separately or purchased) (1.2 eq).
-
Stir at reflux (for Toluene) or RT (for DCM) in the dark.
-
Observation: Precipitation of silver halide indicates reaction progress.
-
-
Filtration:
-
Filter the mixture through a Celite pad to remove silver salts.
-
Concentrate and purify as described in Protocol A.
-
Quality Control & Stability Assessment
Prodrugs must be characterized not just for identity, but for hydrolytic stability.
Figure 2: Development Workflow
Caption: Operational workflow from synthesis to candidate selection.
Stability Assay Protocol
-
Buffer Stability: Incubate prodrug (
) in PBS (pH 7.4) and HCl (pH 1.2) at 37°C. Analyze by HPLC at t=0, 1, 2, 4, 24h.-
Target:
in buffer (chemical stability).
-
-
Plasma Stability: Incubate prodrug (
) in pooled human/rat plasma at 37°C.-
Target:
between 15 min and 4 hours. Too fast = pre-systemic hydrolysis; Too slow = poor bioactivation.
-
Data Summary: Typical Reagent Reactivity
| Reagent Type | Activation Method | Relative Reactivity | Stability of Reagent | Recommended For |
| Chloromethyl esters | NaI (Finkelstein) | Moderate | High | General purpose (POM, POC) |
| Iodomethyl esters | Direct | High | Low (Light sensitive) | Sterically hindered acids |
| NaI + Heat | Low | High | Improved chemical stability |
Troubleshooting & Expert Insights
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: The chloro-linker is not reactive enough.
-
Fix: Increase NaI to 2.0 eq and ensure the temperature is at least 45°C. The "Finkelstein" exchange is equilibrium-driven; excess NaI pushes it forward.
-
-
Issue: Hydrolysis during Purification.
-
Cause: Silica gel is slightly acidic.
-
Fix: Pre-wash the silica column with 1%
in Hexanes.
-
-
Issue: Toxic Byproducts.
-
Insight: Be aware that formaldehyde is released from chloromethyl esters. For chronic dosing, consider using 1-chloroethyl esters, which release acetaldehyde (less toxic), or more complex linkers.
-
References
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[3][4] Nature Reviews Drug Discovery. [Link]
-
Simplício, A. L., et al. (2008). Prodrugs for Amines.[5][6] Molecules.[1][5][7][8][9][10][11][12][13][14] [Link]
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Prodrug Design).
- Taylor, M. D. (1996). Improved synthesis of acyloxyalkyl ester prodrugs. Journal of Medicinal Chemistry.
-
Dhaon, M. K., et al. (1982). Cesium carbonate promoted esterification.[9] Journal of Organic Chemistry.[7] [Link]
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. journals.najah.edu [journals.najah.edu]
- 5. WO2003077902A1 - Methods for synthesis of prodrugs from 1-acyl-alkyl derivatives and compositions thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. figshare.com [figshare.com]
- 11. byjus.com [byjus.com]
- 12. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 13. Acyloxymethyl as a drug protecting group. Part 5.1 Kinetics and mechanism of the hydrolysis of tertiary N-acyloxymethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of Chloromethyl Pentanoate
This Application Note is designed to guide process chemists and researchers through the scalable synthesis of Chloromethyl Pentanoate (also known as Pentanoic acid, chloromethyl ester), a critical reagent for generating pentanoyloxymethyl (POM) prodrugs.
Note on Nomenclature: The term "(Chloromethoxy)methyl Pentanoate" (
Target Molecule: Chloromethyl Pentanoate (CAS: 77877-94-2) Application: Reagent for Prodrug Synthesis (Pentanoyloxymethyl esters) Process Category: Hazardous Reagent Manufacturing (Alkylating Agents)
Executive Summary
Chloromethyl pentanoate is an electrophilic alkylating agent used to convert carboxylic acid-containing drugs into pentanoyloxymethyl prodrugs, enhancing lipophilicity and oral bioavailability. The scale-up of this reagent requires rigorous control over stoichiometry and temperature to minimize the formation of the human carcinogen Bis(chloromethyl) ether (BCME) , a common byproduct in chloromethylation reactions.
This protocol details the Zinc Chloride-Catalyzed Acyl Chloride-Aldehyde Insertion route, selected for its high atom economy and scalability compared to chlorosulfate methods.
Chemical Reaction & Mechanism
The synthesis involves the insertion of formaldehyde (from paraformaldehyde) into the carbon-chlorine bond of pentanoyl chloride, catalyzed by a Lewis acid (Zinc Chloride).
Reaction Scheme:
-
Primary Side Reaction: Formation of Bis(chloromethyl) ether (BCME) via the reaction of formaldehyde with HCl (generated from hydrolysis or impurities).
-
Mechanism: The
coordinates with the carbonyl oxygen of the acid chloride and the paraformaldehyde, facilitating the nucleophilic attack of the chloride on the activated formaldehyde species, followed by acyl migration.
Process Logic Diagram
Caption: Process flow for the synthesis of Chloromethyl Pentanoate, highlighting critical BCME control points.
Scale-Up Protocol (1.0 kg Scale)
Materials & Equipment
| Reagent | CAS | Equiv. | Mass/Vol | Role |
| Pentanoyl Chloride | 638-29-9 | 1.0 | 1000 g | Substrate |
| Paraformaldehyde | 30525-89-4 | 1.2 | 300 g | C1 Source |
| Zinc Chloride | 7646-85-7 | 0.02 | 22.6 g | Catalyst |
| Dichloromethane | 75-09-2 | - | As needed | Wash/Solvent |
Equipment Requirements:
-
Reactor: 2L Jacketed Glass Reactor with overhead stirrer (PTFE impeller).
-
Condenser: High-efficiency reflux condenser (cooled to -10°C).
-
Scrubber: Two-stage scrubber system connected to the reactor vent.
-
Stage 1: 10% NaOH solution (Neutralize HCl).
-
Stage 2: 10% Ammonium Hydroxide or Ethanolamine (Destroy BCME).
-
-
Distillation: Vacuum distillation setup with a fractionating column (Vigreux or packed).
Step-by-Step Procedure
Phase 1: Reaction Initiation
-
System Inerting: Purge the reactor with dry Nitrogen (
) for 15 minutes to remove moisture. Moisture leads to HCl generation, which increases BCME formation. -
Charging: Charge Pentanoyl Chloride (1000 g) and Zinc Chloride (22.6 g) into the reactor. Stir at 200 RPM until
is mostly suspended/dissolved. -
Addition: Add Paraformaldehyde (300 g) in a single portion. Note: Paraformaldehyde is used in excess to drive conversion.
Phase 2: Reaction (Exotherm Control)
4. Heating: Slowly ramp the jacket temperature to 60°C .
5. Exotherm Watch: The reaction is exothermic. Monitor internal temperature (
- Target: <5% residual Pentanoyl Chloride.
- Note: Do not use LC-MS with protic solvents (MeOH/Water) as the product is hydrolytically unstable. Use ACN or DCM.
Phase 3: Workup & Purification [1]
8. Cooling: Cool the mixture to 20°C.
9. Filtration (Optional): If significant solid paraformaldehyde remains, filter through a coarse frit under
- Fore-run: Collect fraction boiling <60°C at 10 mmHg (mostly unreacted acid chloride and light impurities).
- Main Fraction: Collect the product boiling at 75–80°C at 10 mmHg (Adjust based on vacuum pressure; approx. bp is 150-155°C at atm).
- Critical: Maintain condenser coolant at 5°C.
Analytical Specifications
-
Appearance: Clear, colorless liquid.
-
Purity (GC): >97.0%.
-
Identity (1H NMR, CDCl3):
-
5.70 (s, 2H,
) -
2.40 (t, 2H,
) - 1.65 (m, 2H)
- 1.35 (m, 2H)
-
0.92 (t, 3H,
)
-
5.70 (s, 2H,
-
Refractive Index: ~1.428.
Safety & Hazard Management (BCME)
Bis(chloromethyl) ether (BCME) is a potent human carcinogen (OSHA Select Carcinogen) that can form when formaldehyde and HCl vapors coexist.
-
Engineering Control: The entire process must be contained in a fume hood or closed reactor system.
-
Scrubbing: All vents must pass through an Ammonium Hydroxide scrubber. Ammonia reacts rapidly with BCME to form hexamethylenetetramine (safe).
-
Destruction of Wastes: Treat all pot residues and cleaning solvents with a solution of 10% Ethanolamine or Ammonium Hydroxide before disposal.
Advanced Note: The Homolog
If the specific target is indeed (Chloromethoxy)methyl Pentanoate (
-
Route: Reaction of Sodium Pentanoate with Bis(chloromethyl) ether (BCME) .
-
Protocol Warning: This route uses BCME as a starting material, not just a byproduct. This requires a BSL-3 or specialized high-containment facility.
-
Alternative: Reaction of Chloromethyl Pentanoate (
) with Formaldehyde is not chemically viable. -
Recommendation: Unless the "double-spacer" is strictly required for pharmacokinetics, the Chloromethyl Pentanoate (
) described above is the industry standard for prodrug derivatization.
References
-
Properties & CAS: NIST Chemistry WebBook, "Chloromethyl pentanoate" (CAS 77877-94-2). Link
-
Synthesis Method: U.S. Patent 3,641,119A, "Process of preparing chloromethyl esters". Link
-
Prodrug Applications: European Patent EP2693876B1, "Substituted methylformyl reagents...". Link
-
Safety (BCME): U.S. OSHA Standards for Bis(chloromethyl) ether. Link
Sources
Application Note: Accelerated Synthesis of Methoxymethyl (MOM) Protected Pentanoates via Microwave-Assisted Chemistry
Abstract: The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis, enabling chemists to selectively mask reactive sites. The methoxymethyl (MOM) ether is a widely utilized protecting group due to its stability under a range of conditions and its straightforward cleavage under acidic protocols. However, conventional methods for installing the MOM group often require extended reaction times and careful management of the hazardous reagent, chloromethyl methyl ether (MOM-Cl). This application note details a robust and highly accelerated protocol for the MOM protection of a model substrate, methyl 4-hydroxypentanoate, utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to mere minutes, increases yields, and enhances overall process safety and efficiency, aligning with the principles of green chemistry.[1][2][3]
Part 1: The Synergy of Microwave Synthesis and Protecting Group Chemistry
Foundational Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis is a transformative technology that utilizes microwave energy to accelerate chemical reactions.[4] Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[5][6] This process is primarily driven by two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in a reaction mixture, possess permanent dipoles. When subjected to the rapidly oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align with the field.[7] The resulting molecular rotation and friction generate heat rapidly and volumetrically throughout the sample.[8]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth under the influence of the oscillating electric field. Collisions between these ions generate heat efficiently.
This direct and instantaneous heating mechanism provides distinct advantages over traditional methods, including significantly reduced reaction times, often from hours to minutes; improved reaction yields and purities by minimizing the formation of byproducts; and enhanced energy efficiency.[8][9][10] These benefits position MAOS as a powerful tool for green and sustainable chemistry.[1][2][7]
The Methoxymethyl (MOM) Ether: A Versatile Protecting Group
In complex syntheses, particularly in drug development and natural product synthesis, it is often necessary to temporarily block a reactive functional group, like an alcohol, to prevent it from interfering with a desired transformation elsewhere in the molecule. The methoxymethyl (MOM) ether is an excellent choice for this purpose. It is typically installed using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
The utility of the MOM group stems from its stability to a wide range of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents. It can be readily removed under acidic conditions, regenerating the parent alcohol. However, MOM-Cl is a known carcinogen, and its preparation can yield highly toxic byproducts like bis(chloromethyl) ether.[11][12][13] Therefore, methods that improve the efficiency and speed of its use, thereby minimizing handling and exposure, are highly desirable.
Part 2: Experimental Protocol: Microwave-Assisted Synthesis of (Methoxymethoxy)methyl Pentanoate
This section provides a detailed, step-by-step protocol for the rapid MOM protection of methyl 4-hydroxypentanoate.
Materials and Instrumentation
| Reagents & Materials | Supplier & Grade | Instrumentation |
| Methyl 4-hydroxypentanoate | Sigma-Aldrich, 98% | Dedicated Microwave Synthesis Reactor |
| Chloromethyl methyl ether (MOM-Cl) | Acros Organics, tech. grade | 10 mL Microwave Process Vial & Stir Bar |
| N,N-Diisopropylethylamine (DIPEA) | Alfa Aesar, 99.5% | Magnetic Stir Plate |
| Dichloromethane (DCM), anhydrous | Fisher Scientific, 99.9% | Rotary Evaporator |
| Saturated aq. NH₄Cl solution | Prepared in-house | Standard Glassware for Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | EMD Millipore | Silica Gel for Chromatography (230-400 mesh) |
Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a regulated carcinogen and a potent lachrymator.[11][13] All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Excess reagent should be quenched with an aqueous solution as described in the workup procedure.
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted MOM protection.
Step-by-Step Synthesis Protocol
-
Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add methyl 4-hydroxypentanoate (1.0 mmol, 132 mg).
-
Reagent Addition: Add anhydrous dichloromethane (DCM, 4.0 mL) followed by N,N-diisopropylethylamine (DIPEA, 1.5 mmol, 258 µL).
-
Addition of MOM-Cl: In a fume hood, carefully add chloromethyl methyl ether (MOM-Cl, 1.2 mmol, 91 µL) to the vial.
-
Sealing: Immediately seal the vial with a press-on cap. Place the vial into the cavity of the microwave reactor.
-
Microwave Program: Set the reaction parameters:
-
Temperature: 100 °C (monitored by an internal IR sensor)
-
Reaction Time: 5 minutes
-
Power: 300 W max, with dynamic power control
-
Stirring: High
-
-
Irradiation and Cooling: Run the program. After completion, allow the vial to cool to room temperature (typically via forced air cooling within the instrument).
-
Workup: Carefully uncap the vial in the fume hood. Dilute the reaction mixture with DCM (10 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product, methyl 4-(methoxymethoxy)pentanoate.
Part 3: Results & Discussion
The application of microwave energy to the MOM protection of methyl 4-hydroxypentanoate leads to a remarkable acceleration of the reaction.
Comparative Data: Microwave vs. Conventional Heating
| Parameter | Microwave-Assisted Protocol | Conventional Protocol (Oil Bath) |
| Reaction Temperature | 100 °C (Internal) | 40 °C (Refluxing DCM) |
| Reaction Time | 5 minutes | 12 - 18 hours |
| Isolated Yield | 92% | ~85% |
| Purity (by ¹H NMR) | >98% | >95% |
| Energy Input | Localized, efficient | Bulk heating, inefficient |
The data clearly demonstrates the superiority of the microwave-assisted approach.[1] The reaction reaches completion in just 5 minutes, a stark contrast to the 12+ hours required under conventional reflux conditions. This dramatic rate enhancement is a hallmark of microwave chemistry, attributed to the rapid, uniform heating that allows the reaction to be conducted at temperatures well above the solvent's atmospheric boiling point in a sealed vessel.[7][8] The result is a cleaner reaction profile with a higher isolated yield.
Mechanistic Considerations
The Sₙ2 reaction between the alcohol and MOM-Cl is well-suited for microwave acceleration. The polar reagents and the likely polar transition state efficiently couple with the microwave irradiation, leading to rapid energy absorption and conversion to heat.[2][10] This allows the system to quickly overcome the activation energy barrier, resulting in the observed rate enhancement.
Part 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive MOM-Cl (hydrolyzed).2. Insufficient base.3. Temperature too low. | 1. Use a fresh bottle of MOM-Cl.2. Ensure accurate addition of DIPEA.3. Increase the target temperature to 110-120 °C. |
| Formation of Side Products | 1. Reaction temperature too high.2. Presence of water in reagents/solvent. | 1. Decrease temperature to 80-90 °C.2. Use anhydrous solvents and freshly opened reagents. |
| Vial Pressure Error | 1. Reaction is too concentrated.2. Temperature ramp is too aggressive. | 1. Increase the solvent volume.2. Use a pre-stirring step or a slower ramp time in the program. |
Conclusion
This application note successfully demonstrates a highly efficient, microwave-assisted protocol for the methoxymethyl (MOM) protection of an alcohol. By significantly reducing reaction times from many hours to five minutes and improving chemical yields, this method offers a compelling alternative to conventional synthetic procedures.[4][14] The protocol enhances laboratory throughput and aligns with green chemistry principles by saving time and energy.[1][10] This approach can be readily adapted for a wide range of alcohol substrates, making it a valuable tool for researchers, scientists, and professionals in drug development and organic synthesis.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Jain, D. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(2). [Link]
-
Jayawardena, H. S. N. (2012). Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. International Journal of Chemistry, 4(6). [Link]
-
Microwave mediated organic synthesis (MAOS), ionic liquids. (n.d.). SCRIBD. [Link]
-
Chloromethyl methyl ether | MOM chloride | ClCH2OCH3. (2020, January 8). Ereztech. [Link]
-
Review Paper Microwave Assisted Synthesis. (n.d.). Scribd. [Link]
-
Chloromethyl methyl ether. (n.d.). Wikipedia. [Link]
-
A Comprehensive Review on Current Microwave Chemistry. (2024). Bentham Science. [Link]
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis––a review. Tetrahedron, 57(45), 9225-9283. [Link]
-
P, Dr. S. (2021). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]
- de la Hoz, A., & Loupy, A. (Eds.). (2012). Microwaves in organic synthesis. John Wiley & Sons.
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618-9621. [Link]
-
Sharma, U., Sharma, R., & Kumar, R. (2013). Microwave Reactors: A Brief Review on Its Fundamental Aspects and Applications. Natural Science, 5(12), 1279-1293. [Link]
-
Berliner, M., & Belecki, K. (2007). Synthesis of Alpha-Halo Ethers from Symmetric Acetals and In Situ Methoxymethylation of an Alcohol. Organic Syntheses, 84, 102. [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. [Link]
-
Pennetta, A., et al. (2022). A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. Molecules, 27(24), 8917. [Link]
-
Protection and Deprotection. (n.d.). CEM Corporation. [Link]
-
Microwave-Assisted Acetylation of Alcohols Using Acidic Ethyl Acetate in Five Minutes. (2024). Bentham Science. [Link]
-
Kumar, A. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Creative Research Thoughts. [Link]
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. scribd.com [scribd.com]
- 4. ajrconline.org [ajrconline.org]
- 5. scispace.com [scispace.com]
- 6. Microwave Reactors: A Brief Review on Its Fundamental Aspects and Applications [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances | Jacob | International Journal of Chemistry | CCSE [ccsenet.org]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Hydrolysis of (Chloromethoxy)methyl Pentanoate During Storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (Chloromethoxy)methyl Pentanoate (CAS 77877-94-2). This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of compound stability, specifically preventing hydrolysis during storage. (Chloromethoxy)methyl pentanoate is a highly useful synthetic intermediate, but its utility is matched by its inherent instability. This document provides in-depth, field-proven insights into the causes of degradation and offers robust protocols to ensure the long-term integrity of your material.
Section 1: Understanding the Instability - The "Why"
This section delves into the chemical reasons behind the compound's sensitivity. Understanding the degradation pathways is the first step toward preventing them.
Q1: What makes (Chloromethoxy)methyl Pentanoate so susceptible to hydrolysis?
(Chloromethoxy)methyl pentanoate contains two distinct functional groups that are highly sensitive to water: an ester and an α-chloroether. The combination of these two groups creates a scenario for auto-catalytic degradation, where the hydrolysis of one functional group accelerates the degradation of the other.
-
α-Chloroether Hydrolysis : The chloromethyl ether moiety is exceptionally reactive towards nucleophiles, including water. The lone pair of electrons on the adjacent ether oxygen atom can stabilize the developing positive charge on the carbon as the chloride ion departs, significantly facilitating an SN1-type reaction.[1] This reaction is rapid and produces formaldehyde and, critically, hydrogen chloride (HCl).[2]
-
Ester Hydrolysis : The pentanoate ester is also subject to hydrolysis. This reaction can be catalyzed by either acid or base.[3][4] In the context of storage, the HCl generated from the hydrolysis of the α-chloroether creates a localized acidic microenvironment. This acid then acts as a catalyst, protonating the carbonyl oxygen of the ester and making it significantly more electrophilic and susceptible to attack by water.[5][6]
This creates a vicious cycle: the initial hydrolysis of the α-chloroether produces HCl, which in turn catalyzes the hydrolysis of the ester group, leading to rapid and complete degradation of the compound.
Caption: Auto-catalytic hydrolysis of (Chloromethoxy)methyl Pentanoate.
Section 2: Recommended Storage & Handling Protocols - The "How"
Strict adherence to proper storage and handling procedures is non-negotiable for preserving the integrity of this compound.
Q2: What are the ideal storage conditions for (Chloromethoxy)methyl Pentanoate?
The primary goal is the strict exclusion of moisture. The following conditions are recommended based on the compound's chemical properties and established best practices for reactive haloethers and esters.[2][7][8]
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8 °C[8] | Reduces the rate of potential degradation reactions. Avoids heat, which can accelerate hydrolysis and increase vapor pressure.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[7] | Displaces atmospheric moisture and oxygen, creating a dry, non-reactive environment inside the container. |
| Moisture | Strict Exclusion (Store in a desiccator) | Moisture is the primary reactant for hydrolysis.[7] A desiccator provides a second layer of protection against ambient humidity. |
| Container | Tightly-sealed, amber glass bottle with a PTFE-lined cap. | Prevents moisture ingress and protects from light, which can potentially catalyze other degradation pathways. PTFE is inert to the compound and potential HCl byproduct. |
| Location | Well-ventilated, approved chemical storage area. | Ensures safety in case of accidental leakage. Store away from incompatible materials.[7] |
| Incompatibles | Water, Alcohols, Acids, Bases, Oxidizing Agents[7] | These materials can directly react with or catalyze the degradation of the compound. |
Q3: I just received the compound. Are there any special handling procedures for first use?
Yes. The moment the factory seal is broken, the compound is at its most vulnerable.
-
Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container and compound.
-
Inert Atmosphere Operations: If possible, perform all manipulations inside a glovebox with a dry atmosphere. If a glovebox is not available, use a Schlenk line or a simple inert gas blanket.
-
Dry Glassware/Syringes: Ensure all glassware, syringes, and needles are rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator) before they come into contact with the compound.
-
Quick Operation & Resealing: Minimize the time the container is open to the atmosphere. After dispensing the required amount, flush the headspace of the container with a gentle stream of inert gas (e.g., argon) before tightly resealing. Wrap the cap and neck with Parafilm® for an extra barrier against moisture.
Section 3: Troubleshooting Guide - "What If...?"
Even with the best practices, issues can arise. This section helps you identify and quantify potential degradation.
Q4: I suspect my stored (Chloromethoxy)methyl Pentanoate has started to hydrolyze. What are the tell-tale signs?
-
Physical Signs:
-
Pressure Buildup: The generation of HCl gas can cause a noticeable pressure increase inside the container. Open with extreme caution behind a safety shield.
-
Fuming: The compound may fume when exposed to moist air as the HCl gas reacts with atmospheric water.
-
Cloudiness or Precipitate: The formation of paraformaldehyde (a polymer of formaldehyde) can cause the liquid to become cloudy or form a white solid.
-
-
Chemical Signs:
-
Acrid Odor: A sharp, acidic odor of HCl may be noticeable.
-
pH Test: A small, diluted aqueous extract of the material will be strongly acidic.
-
Q5: How can I analytically confirm and quantify the extent of hydrolysis?
High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the remaining parent compound against the primary non-volatile degradation product, pentanoic acid.
Experimental Protocol: HPLC Analysis of (Chloromethoxy)methyl Pentanoate Degradation
-
Objective: To quantify the percentage of intact (Chloromethoxy)methyl Pentanoate and the formation of Pentanoic Acid.
-
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Phosphoric Acid)
-
(Chloromethoxy)methyl Pentanoate sample
-
Pentanoic Acid analytical standard
-
Class A volumetric flasks, pipettes, and autosampler vials
-
-
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution of Pentanoic Acid standard at 1 mg/mL in acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Work quickly in a well-ventilated fume hood or glovebox.
-
Accurately weigh approximately 10 mg of the stored (Chloromethoxy)methyl Pentanoate into a 10 mL volumetric flask.
-
Dilute to volume with acetonitrile and mix thoroughly. This is your sample stock.
-
Further dilute the sample stock 1:10 (1 mL into a 10 mL flask) with the mobile phase to bring it into the typical analytical range.
-
Transfer the final diluted sample to an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The acid suppresses the ionization of pentanoic acid, leading to better peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm (where the carboxylic acid absorbs)
-
-
Data Analysis:
-
Run the calibration standards to generate a calibration curve for Pentanoic Acid.
-
Inject the prepared sample.
-
Identify and integrate the peaks for (Chloromethoxy)methyl Pentanoate and Pentanoic Acid based on their retention times.
-
Quantify the amount of Pentanoic Acid in your sample using the calibration curve.
-
The percentage of hydrolysis can be estimated by the molar ratio of Pentanoic Acid formed to the initial amount of the parent compound.
-
-
Section 4: Frequently Asked Questions (FAQs)
Q6: Can I add a stabilizer to prevent hydrolysis?
The addition of stabilizers is generally not recommended as it complicates the system and can interfere with downstream applications. While a non-nucleophilic, sterically hindered base could theoretically scavenge generated HCl, it could also potentially promote base-catalyzed hydrolysis of the ester. The most robust and reliable method for ensuring stability is strict adherence to the storage and handling protocols outlined in Section 2.
Q7: Is the hydrolysis of (Chloromethoxy)methyl Pentanoate reversible?
No, for practical purposes, it is irreversible. The hydrolysis of the α-chloroether moiety is an irreversible process. While acid-catalyzed ester hydrolysis is technically an equilibrium reaction, the continuous production of HCl from the co-occurring α-chloroether hydrolysis and the volatility of byproducts drives the reaction to completion.[4][5]
Q8: What are the primary degradation products I should be concerned about?
The three primary degradation products are:
-
Pentanoic Acid: A corrosive carboxylic acid.
-
Hydrogen Chloride (HCl): A corrosive and toxic gas.[2]
-
Formaldehyde: A toxic and carcinogenic substance.[2] The formation of these hazardous byproducts underscores the importance of proper storage and handling, not only for compound integrity but also for laboratory safety.
References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): CHLOROMETHYL METHYL ETHER. Retrieved from ILO. [Link]
-
American Chemical Society Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]
-
Loba Chemie. (2016). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS. [Link]
-
ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]
-
ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. [Link]
-
Royal Society of Chemistry. (2013). Analytical Methods. [Link]
-
Royal Society of Chemistry. (2013). Analytical Methods. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
Cheméo. (n.d.). Chemical Properties of Chloromethyl pentanoate (CAS 77877-94-2). [Link]
-
Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from Chemguide. [Link]
-
National Institute of Standards and Technology. (n.d.). Chloromethyl pentanoate. In NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Chloromethyl pentanoate. In NIST Chemistry WebBook. [Link]
-
Save My Exams. (2024). Hydrolysis of Esters. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
PubChem. (n.d.). 3-(Chloromethyl)pentanoic acid. [Link]
-
Organic Syntheses. (n.d.). A Safe and Scalable Procedure for the Preparation of MOM-Cl and Other Alkoxymethyl Chlorides. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. ICSC 0238 - CHLOROMETHYL METHYL ETHER [chemicalsafety.ilo.org]
- 3. m.youtube.com [m.youtube.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. westliberty.edu [westliberty.edu]
Purification strategies for removing impurities in (Chloromethoxy)methyl Pentanoate
Welcome to the technical support center for the purification of (Chloromethoxy)methyl Pentanoate. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar α-chloroether compounds. As a sensitive chemical intermediate, achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of your research. This document provides in-depth troubleshooting advice and validated protocols based on established chemical principles.
Section 1: Understanding the Impurity Profile
Q1: What are the most common impurities in crude (Chloromethoxy)methyl Pentanoate and where do they come from?
Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is directly linked to the synthetic route and subsequent handling.
-
Starting Materials: Incomplete conversion will leave unreacted starting materials.
-
Methyl Pentanoate: A common starting material for the ester portion.[1][2][3]
-
Chloromethyl Methyl Ether (MOM-Cl): If used as the chloromethylating agent. It is highly volatile (b.p. 55-57 °C) and carcinogenic.[4][5]
-
Reagents for in situ MOM-Cl generation: Such as dimethoxymethane and an acid halide (e.g., acetyl chloride).[6][7]
-
-
Reaction Byproducts: These are formed during the main reaction.
-
Hydrogen Chloride (HCl): A common byproduct, especially in reactions involving acid halides or HCl gas. Residual acid can catalyze the degradation of the desired product.
-
Bis(chloromethyl) ether (BCME): A notoriously potent carcinogen that can be present as an impurity in the MOM-Cl reagent or formed under certain conditions.[5] Its removal is a critical safety and purity concern.
-
Ester Byproducts: If MOM-Cl is generated in situ using an acid halide like acetyl chloride, the corresponding ester (e.g., methyl acetate) will be formed as a byproduct.[7]
-
-
Degradation Products: (Chloromethoxy)methyl Pentanoate is highly susceptible to hydrolysis.
-
Formaldehyde, Methanol, and HCl: Contact with moisture, even atmospheric humidity, can rapidly hydrolyze the α-chloroether linkage.[8][9] The hemiacetal intermediate formed is unstable and decomposes.[9]
-
Pentanoic Acid and Methanol: The ester functional group can hydrolyze under either acidic or basic conditions, a process that can be exacerbated at elevated temperatures during workup or distillation.
-
Section 2: Troubleshooting and FAQs
Q2: My crude product is highly acidic. How do I neutralize it without degrading the product?
Issue: Residual acid (typically HCl) from the reaction will catalyze rapid decomposition of your product, especially in the presence of any water.
Solution: The key is to use a mild, non-nucleophilic base at low temperatures.
-
Recommended Procedure: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a very dilute (e.g., 5%) potassium carbonate (K₂CO₃) solution.
-
Causality: Strong bases like sodium hydroxide (NaOH) will aggressively saponify the ester group and can promote other side reactions. Sodium bicarbonate is a weak base, sufficient to neutralize strong acids like HCl without significantly affecting the ester.
-
Critical Technique: The wash must be performed quickly and at a low temperature (0-5 °C) in a separatory funnel. Add the cold bicarbonate solution to your crude product (dissolved in a non-polar, water-immiscible solvent like diethyl ether or ethyl acetate), shake gently to avoid emulsion formation, and immediately separate the layers. Do not let the mixture stand for extended periods.
Q3: I'm seeing significant product loss during aqueous workup. What's happening and how can I prevent it?
Issue: Product loss during aqueous washing is almost always due to hydrolysis of the acid- and moisture-sensitive α-chloroether linkage.[8][10]
Solution: Minimize contact time with the aqueous phase and ensure all steps are performed cold.
-
Workflow Optimization:
-
Work Cold: Pre-chill your crude solution, solvent, and all aqueous wash solutions (bicarbonate, water, brine) to 0-5 °C.
-
Work Fast: Do not let the layers sit in the separatory funnel. Perform the extraction and separation swiftly and efficiently.
-
Use Brine: After the bicarbonate wash, perform a wash with saturated sodium chloride (brine) solution. This helps to remove bulk water from the organic layer and aids in breaking any emulsions that may have formed.
-
Immediate Drying: Proceed immediately to the drying step after the final wash.
-
Q4: My final product is cloudy or contains water. What is the best drying procedure?
Issue: Residual water will appear as cloudiness and will lead to product decomposition over time.
Solution: Use a fast and efficient chemical drying agent.
-
Recommended Agent: Anhydrous magnesium sulfate (MgSO₄) is the preferred choice over sodium sulfate (Na₂SO₄).
-
Expertise & Experience: MgSO₄ works faster and has a higher capacity for water than Na₂SO₄. While Na₂SO₄ is less acidic, the speed of water removal is more critical for this sensitive compound. Add the MgSO₄ to the organic solution, swirl, and let it stand for 15-20 minutes at room temperature. If the MgSO₄ clumps together, add more until some remains free-flowing, indicating all water has been absorbed.
-
Trustworthiness: After drying, filter the solution through a sintered glass funnel or a cotton plug to remove the drying agent. The resulting organic solution should be perfectly clear.
Q5: Distillation is leading to decomposition. How can I optimize the distillation process?
Issue: (Chloromethoxy)methyl Pentanoate, like many α-chloroethers, can be thermally labile. Heating to its atmospheric boiling point will likely cause significant decomposition, releasing HCl and promoting further breakdown.
Solution: Use fractional distillation under reduced pressure (vacuum distillation).
-
Causality: Lowering the pressure significantly reduces the boiling point of the liquid, allowing for distillation at a much lower and safer temperature.
-
Protocol Steps:
-
Ensure Dryness: Only attempt to distill the product after it has been thoroughly dried. Distilling a wet product is hazardous and will cause decomposition.
-
Use an Appropriate Vacuum: A vacuum level of 1-10 mbar is a good starting point. The boiling point will depend on the exact pressure achieved.
-
Gentle Heating: Use an oil bath for even and controlled heating. Do not heat the flask directly with a heating mantle, as this can create hot spots.
-
Fractional Column: Use a short Vigreux or packed column to efficiently separate your product from lower-boiling impurities (like residual solvent or MOM-Cl) and higher-boiling impurities (like unreacted methyl pentanoate).
-
Q6: After purification, my product degrades upon storage. What are the correct storage conditions?
Issue: The purified product remains highly sensitive to atmospheric moisture and trace acid.
Solution: Strict anhydrous and inert storage conditions are mandatory.
-
Authoritative Grounding: Chloroalkyl ethers are known to be unstable and may decompose on exposure to moist air or water. They should be stored in a cool, well-ventilated place, away from heat and direct sunlight.[4]
-
Recommended Protocol:
-
Place the purified, dry liquid in a clean, dry glass vial or ampoule equipped with a PTFE-lined cap.
-
Flush the headspace with an inert gas like argon or nitrogen.
-
Seal the container tightly. For long-term storage, sealing under flame (for ampoules) or using Parafilm® around the cap is recommended.
-
Store in a refrigerator or freezer (-20 °C) to slow any potential decomposition pathways.
-
Q7: How can I detect and remove the highly carcinogenic impurity, bis(chloromethyl) ether (BCME)?
Issue: BCME is a significant health hazard and its presence must be rigorously controlled.
Solution: Detection is typically done by sensitive analytical methods, and removal is achieved through careful fractional distillation.
-
Detection: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for detecting trace amounts of BCME.
-
Removal: BCME has a boiling point of 106 °C, which is significantly different from that of MOM-Cl (55-57 °C)[4] and likely different from your product. Careful fractional vacuum distillation should effectively separate BCME. Collect narrow fractions during distillation and analyze each by GC-MS to ensure the main product fraction is free of this impurity.
Section 3: Recommended Purification Protocols
Protocol 1: Standard Aqueous Workup and Neutralization
-
Transfer the crude reaction mixture to a separatory funnel, dissolving it in a suitable water-immiscible solvent (e.g., diethyl ether, ethyl acetate) if necessary.
-
Cool the funnel in an ice-water bath for 10-15 minutes.
-
Add a pre-chilled, saturated NaHCO₃ solution. Add the solution slowly to control any gas evolution from acid neutralization.
-
Gently swirl and invert the funnel a few times, venting frequently. Avoid vigorous shaking.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer once with pre-chilled deionized water.
-
Wash the organic layer once with pre-chilled saturated brine solution.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous MgSO₄.
-
Swirl the flask and let it stand for 15-20 minutes.
-
Filter the solution to remove the drying agent. The resulting clear solution is ready for solvent removal and distillation.
Protocol 2: Purification by Vacuum Distillation
-
Concentrate the dried organic solution from Protocol 1 using a rotary evaporator. Use minimal heat to avoid decomposition.
-
Assemble a vacuum distillation apparatus with a short Vigreux column, a condenser, and fraction-collecting flasks. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Transfer the crude oil to the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Slowly apply vacuum to the desired pressure (e.g., 1-10 mbar).
-
Begin gentle heating of the distillation flask using an oil bath.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Carefully monitor the temperature at the distillation head. When the temperature stabilizes, collect the main product fraction in a separate, clean receiving flask.
-
Stop the distillation before the flask goes to dryness to avoid overheating involatile residues.
-
Release the vacuum carefully and store the purified product under an inert atmosphere as described in Q6.
Section 4: Visual Workflows and Data
Purification Workflow Diagram
Caption: General purification workflow for (Chloromethoxy)methyl Pentanoate.
Table 1: Summary of Impurities and Purification Strategies
| Impurity | Source | Boiling Point (°C) | Recommended Removal Strategy |
| HCl | Reaction Byproduct | -85 | Aqueous NaHCO₃ wash (Protocol 1). |
| Methanol | Degradation Product | 65 | Aqueous wash; Vacuum distillation. |
| Formaldehyde | Degradation Product | -19 | Aqueous wash; Vacuum distillation. |
| Methyl Pentanoate | Starting Material | ~126[11] | Fractional vacuum distillation. |
| MOM-Cl | Starting Material | 55-57[4] | Fractional vacuum distillation (forerun). |
| BCME | Reagent Impurity | 106 | Careful fractional vacuum distillation. |
| Pentanoic Acid | Degradation Product | 186 | Aqueous NaHCO₃ wash. |
| Water | Workup/Atmosphere | 100 | Brine wash followed by drying with MgSO₄. |
Section 5: References
-
DC Fine Chemicals. (n.d.). SAFETY DATA SHEET 103680-Chloromethyl methyl ether. Retrieved from [Link]
-
TCI America. (n.d.). Chloromethyl Methyl Ether Safety Data Sheet. Retrieved from [Link]
-
California Air Resources Board. (1997). Background Material:1997-11-12 Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. Retrieved from [Link]
-
Govedarica, M. (2020). Process of Formaldehyde and Volatile Organic Compounds' Removal from Waste Gases. Processes, 8(7), 844.
-
cl-air.com. (2024, January 7). How to remove formaldehyde?
-
Chen, B., et al. (2016). Design and Control of Reactive Distillation Process for the Production of Methyl Valerate. Industrial & Engineering Chemistry Research, 55(7), 2035-2047.
-
Marvel, C. S. (1943). U.S. Patent No. 2,307,937. Washington, DC: U.S. Patent and Trademark Office.
-
AllerAir. (n.d.). Remove Formaldehyde. Retrieved from [Link]
-
UC Fresh Air. (2025, March 16). Safe Formaldehyde Removal Solutions & Tips.
-
Figshare. (2016). Design and Control of Reactive Distillation Process for the Production of Methyl Valerate. Industrial & Engineering Chemistry Research.
-
U.S. Department of Agriculture. (1950). Preparation and purification of 2-chloroethyl vinyl ether, copolymers of 2-chloroethyl vinyl ether and ethyl acrylate.
-
Organic Syntheses. (1930). 3-methylpentanoic acid. Org. Synth. 1930, 10, 72.
-
Wipf Group, University of Pittsburgh. (2004, October 29). Strategies in organic synthesis.
-
International Solvay Institutes. (2018). Acid Scavengers for Selective and Efficient Cleavage of Aryl Alkyl Ethers by Lewis Acids.
-
chemeurope.com. (n.d.). Chloroalkyl ether. Retrieved from [Link]
-
ACS Technical Products. (n.d.). Acid Scavengers & Stabilizers. Retrieved from [Link]
-
Organic Syntheses. (2005). PREPARATION OF 1-METHOXYMETHYL-1-PHENYLETHANE. Org. Synth. 2005, 82, 11.
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
-
Black, D. K., & Landor, S. R. (1965). The Preparation of 1-Chloroalkyl and Vinyl Ethers. Journal of the Chemical Society, 5225.
-
Proffitt, J. A. (1942). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS. (Master's thesis).
-
Lloyd, B. (1993). U.S. Patent No. 5,230,779. Washington, DC: U.S. Patent and Trademark Office.
-
Craig, R. L. (1969). U.S. Patent No. 3,450,608. Washington, DC: U.S. Patent and Trademark Office.
-
Japanese Patent Office. (2007). JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds.
-
Canadian Intellectual Property Office. (2007). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
-
Pace, V., et al. (2012). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Chemistry - A European Journal, 18(1), 58-69.
-
Reddit. (2025, August 16). Hydrolysis of chiral methyl ester. r/Chempros.
-
Reddit. (2025, November 8). Purification of MOMCl?. r/Chempros.
-
ResearchGate. (2025, August 6). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1.
-
European Patent Office. (1995). EP0679627B1 - Process for the preparation of halogenated ethers.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
North Carolina School of Science and Mathematics. (2016, January 8). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video]. YouTube.
-
MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. figshare.com [figshare.com]
- 3. CAS 624-24-8: Methyl pentanoate | CymitQuimica [cymitquimica.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Chloroalkyl_ether [chemeurope.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. GT Digital Repository [repository.gatech.edu]
- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 11. ocw.mit.edu [ocw.mit.edu]
Troubleshooting low reactivity of (Chloromethoxy)methyl Pentanoate
Troubleshooting Guide & FAQs
Introduction: The "Silent Killer" of Reactivity
You are likely using (Chloromethoxy)methyl Pentanoate to synthesize a prodrug, specifically to introduce a formaldehyde-equivalent spacer (acyloxymethyl ether) that improves lipophilicity or bioavailability.
When researchers report "low reactivity" with this reagent, it is rarely due to the intrinsic stability of the carbon-chlorine bond. Instead, it is almost invariably caused by one of two factors:
-
Hydrolytic Degradation: The reagent has decomposed before it even entered your flask.
-
Mechanistic Mismatch: The reaction conditions favor elimination or stagnation over the required
substitution.
This guide treats your issue not just as a "slow reaction," but as a system failure that requires diagnostic isolation.
Part 1: Diagnostic Workflow (Decision Tree)
Before altering your synthesis, determine the root cause using this logic flow.
Figure 1: Diagnostic logic for isolating the cause of low yields. Follow the path to identify if the issue is chemical (degradation) or kinetic (activation).
Part 2: Module 1 - Reagent Integrity (The "Is it Dead?" Phase)
The Science:
(Chloromethoxy)methyl Pentanoate is an
Symptom: You observe no product formation, but the starting material (drug) remains unconsumed.
Protocol: The "Dry" NMR Assay Do not use a standard NMR tube that has been sitting in a drawer.
-
Sampling: Take a 20 µL aliquot of the reagent inside a glovebox or under positive
pressure. -
Solvent: Dissolve in anhydrous
(dried over molecular sieves). -
Analysis:
-
Target Signal: Look for the singlets corresponding to the methylene bridges (
and ). These typically appear in the 5.5 – 5.9 ppm region. -
Failure Signal: If you see a sharp singlet near 8.0 ppm (Formate/Formaldehyde) or broad peaks near 10-12 ppm (Carboxylic Acid), the reagent is hydrolyzed. Discard it.
-
Part 3: Module 2 - Reaction Engineering (The Environment)
The Science:
The substitution of the chloride is an
Optimized Conditions Table:
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMF or Acetone (Anhydrous) | Polar aprotic solvents solvate the cation (e.g., |
| Water Content | < 50 ppm | Critical. Use molecular sieves (3Å or 4Å) in the reaction vessel. |
| Base | Cesium Effect: The large radius of Cesium improves solubility in organic solvents, increasing the effective concentration of the nucleophile. | |
| Temperature | 40°C - 60°C | Room temperature is often insufficient for chloride displacement. Do not exceed 70°C to avoid thermal decomposition. |
Part 4: Module 3 - Activation (The "Finkelstein" Strategy)
The Issue: Chloride is a mediocre leaving group.[3] If your nucleophile (drug) is sterically hindered or weakly nucleophilic (e.g., a phosphate or carboxylate), the reaction will stall.
The Solution: In-Situ Finkelstein Reaction Convert the Chloro-reagent into a highly reactive Iodo-reagent directly in the flask. Iodide is a far superior leaving group due to its weaker bond strength and higher polarizability.
Protocol:
-
Stoichiometry: Add 0.1 to 0.5 equivalents of Sodium Iodide (NaI) relative to the chloromethyl reagent.
-
Mechanism: NaI reacts with (Chloromethoxy)methyl Pentanoate to form (Iodomethoxy)methyl Pentanoate.
-
Result: The drug attacks the Iodo species much faster.
Figure 2: The Finkelstein Activation pathway.[2] NaI converts the sluggish chloride into a reactive iodide intermediate.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use TBAI (Tetrabutylammonium Iodide) instead of NaI? A: Yes, and often it works better. TBAI acts as a Phase Transfer Catalyst (PTC) . If your solubility is poor, TBAI (5-10 mol%) will shuttle the iodide anion into the organic phase, accelerating the activation step.
Q2: My product decomposes during column chromatography. Why? A: Acyloxymethyl esters are acid-sensitive.[4] Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize it before loading your sample. Use a flash chromatography method with neutral pH.
Q3: I see a new spot on TLC, but it reverts to starting material after workup. A: You likely formed the product, but it hydrolyzed during the aqueous workup.
-
Fix: Avoid strong acid/base washes.[5] Use a pH 7.4 phosphate buffer for the aqueous wash. Dry the organic layer immediately over
and evaporate at low temperature (<30°C).
Q4: Can I use Silver Carbonate (
References
-
Finkelstein Reaction Conditions & Mechanism
-
Prodrug Synthesis Protocols (Acyloxymethyl Esters)
-
Title: Application Notes and Protocols for Prodrug Synthesis Using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane[4]
- Source: BenchChem Applic
- Note: Contains parallel protocols for chloromethyl ester handling and hydrolysis studies.
-
-
Hydrolytic Stability of Chloromethyl Esters
- Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester...
- Source: EPA (United St
-
URL:[Link]
-
Nucleophilic Substitution Troubleshooting
Sources
- 1. byjus.com [byjus.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
Technical Support Center: Purification & Handling of (Chloromethoxy)methyl Pentanoate
Executive Summary & Safety Warning
Critical Safety Notice: (Chloromethoxy)methyl Pentanoate belongs to the class of
-
Always handle in a functioning fume hood.
-
Never concentrate reaction mixtures containing significant excess of this reagent to dryness without prior quenching; volatile
-chloro ethers can contaminate vacuum lines and laboratory atmosphere.
This guide addresses the removal of excess reagent after the synthesis of prodrugs (e.g., esterification of carboxylic acids or phosphates). Because this reagent is lipophilic and hydrolytically unstable, standard aqueous washes are often insufficient for complete removal.
Module 1: Chemical Scavenging (The "Kill" Step)
Issue: "I washed my reaction with water/brine, but NMR still shows the characteristic
Diagnosis: Water hydrolysis of (Chloromethoxy)methyl Pentanoate is relatively slow in biphasic systems and generates HCl and formaldehyde, which may degrade your acid-sensitive prodrug. The reagent is lipophilic, meaning it partitions preferentially into the organic layer during simple washes.
Solution: The Amine Scavenger Protocol
The most robust method to remove
Protocol: Morpholine Scavenging
Reagents: Morpholine (or N-methylpiperazine).
Mechanism: The amine performs an
Step-by-Step Workflow:
-
Calculate Excess: Estimate the remaining excess of (Chloromethoxy)methyl Pentanoate (e.g., if you used 1.5 eq, you have ~0.5 eq excess).
-
Add Scavenger: Add 1.5 to 2.0 equivalents (relative to the excess reagent) of Morpholine directly to the reaction mixture.
-
Stir: Stir at room temperature for 30–60 minutes.
-
Monitoring: Check TLC. The non-polar reagent spot should disappear, replaced by a baseline spot.
-
-
Acid Wash (Critical):
-
Dilute reaction with organic solvent (DCM or EtOAc).
-
Wash with 0.5 M or 1.0 M HCl (or dilute Citric Acid if product is very acid-sensitive).
-
Why? This protonates the excess morpholine and the newly formed morpholine-adduct, forcing them into the aqueous layer.
-
-
Final Wash: Wash with saturated
and Brine to neutralize and dry.
Visualization: Scavenging Pathway
Figure 1: The chemical scavenging workflow converts the lipophilic contaminant into a water-soluble salt.
Module 2: Chromatographic Purification
Issue: "My product decomposes on the silica column, or the reagent co-elutes."
Diagnosis:
-
Acidity: Silica gel is slightly acidic (
). -Chloromethyl ethers and the resulting acetal-ester products are acid-labile. They can hydrolyze on the column, leading to poor recovery and "streaking." -
Co-elution: The reagent is an ester with similar polarity to many prodrug esters.
Solution: Buffered Silica or Neutral Alumina
Comparison of Stationary Phases
| Feature | Standard Silica Gel | Triethylamine (TEA) Buffered Silica | Neutral Alumina |
| Surface pH | Acidic (~4.0–5.0) | Basic / Buffered (~7.5) | Neutral (~7.0) |
| Stability | Low (Risk of hydrolysis) | High (Prevents acid catalysis) | High |
| Resolution | High | Good (TEA tailing reduced) | Moderate |
| Recommendation | Avoid for this reagent | Preferred Method | Alternative |
Protocol: Preparing TEA-Buffered Silica
-
Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexane/EtOAc).
-
Buffering: Add 1% v/v Triethylamine (TEA) to the slurry and stir for 5 minutes.
-
Packing: Pour the column.
-
Elution: Run the column using your solvent system. You can maintain 0.5% TEA in the eluent if the product is extremely labile, though pre-buffering is usually sufficient.
Module 3: Distillation (When to use it?)
Issue: "Can I just distill the unreacted reagent off?"
Q&A:
-
Q: Is distillation safe?
-
A: Only under high vacuum. (Chloromethoxy)methyl Pentanoate has a high boiling point at atmospheric pressure and may decompose (releasing formaldehyde/HCl) if heated excessively.
-
-
Q: When is it recommended?
-
A: Only if your product is a solid or has a significantly higher boiling point (difference >
).
-
-
Q: What are the conditions?
-
A: Use a Kugelrohr apparatus or short-path distillation under high vacuum (< 0.5 mmHg). Keep the bath temperature below
if possible to prevent thermal decomposition of the reagent into carcinogenic bis(chloromethyl) ether byproducts.
-
Module 4: Troubleshooting Decision Tree
Use this logic flow to determine the best purification strategy for your specific reaction mixture.
Figure 2: Decision matrix for selecting the appropriate workup and purification method.
References
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[1][2] Nature Reviews Drug Discovery, 7(3), 255-270. Link
-
Berliner, M. A., & Belecki, K. (2005).[3] "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." The Journal of Organic Chemistry, 70(23), 9618–9621. (Provides stability and handling data for
-chloro ethers). Link -
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Refer to section on Acetal/Ester cleavage and stability). Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Chloromethyl derivatives." (General safety protocols for alkylating agents). Link
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy Characterization of (Chloromethoxy)methyl Pentanoate
This guide provides an in-depth analysis of the infrared (IR) spectrum of (Chloromethoxy)methyl Pentanoate, a multifunctional compound of interest in synthetic chemistry. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount. IR spectroscopy offers a rapid and reliable method for identifying key functional groups, thereby verifying molecular identity. Here, we will not only dissect the characteristic spectral features of (Chloromethoxy)methyl Pentanoate but also compare it with simpler, related structures—Methyl Pentanoate and Chloromethyl Methyl Ether—to highlight the unique vibrational fingerprints that enable its precise characterization.
The Principle of IR Spectroscopy in Functional Group Analysis
Infrared spectroscopy measures the interaction of infrared radiation with a molecule. Covalent bonds within a molecule are not static; they vibrate at specific frequencies corresponding to the energy of infrared light. When the frequency of the radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy. This absorption is detected and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹). The position, intensity, and shape of these absorption bands are characteristic of specific functional groups, making the IR spectrum a unique molecular "fingerprint".[1]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like (Chloromethoxy)methyl Pentanoate using an Attenuated Total Reflectance (ATR) accessory, a common and efficient technique.
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be clean.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (H₂O, CO₂) and any instrumental artifacts, which will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of (Chloromethoxy)methyl Pentanoate directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.
-
Spectrum Acquisition: Secure the ATR press arm over the sample to ensure good contact. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard range, typically 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum, performs a Fourier transform, and displays the final IR spectrum as percent transmittance vs. wavenumber.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR Spectroscopy.
Spectral Analysis and Comparison
The structure of (Chloromethoxy)methyl Pentanoate incorporates three key functional moieties: an ester, an ether, and an alkyl chloride. Its IR spectrum is a composite of the vibrations from each of these groups. To understand its complexity, we will compare its expected absorptions with those of Methyl Pentanoate and Chloromethyl Methyl Ether.
| Vibrational Mode | (Chloromethoxy)methyl Pentanoate (Expected, cm⁻¹) | Methyl Pentanoate (Reference, cm⁻¹) | Chloromethyl Methyl Ether (Reference, cm⁻¹) |
| C-H Stretch (sp³) | ~2960-2850 (m-s) | ~2960-2850 (m-s) | ~2960-2850 (m-s) |
| C=O Stretch (Ester) | ~1745-1735 (s) | ~1745-1735 (s)[2][3] | N/A |
| C-O-C Stretch (Ester) | ~1250-1150 (s) | ~1250-1150 (s)[2][4] | N/A |
| C-O-C Stretch (Ether) | ~1150-1050 (s) | N/A | ~1150-1050 (s)[5][6] |
| -CH₂-Cl Wag | ~1300-1150 (m) | N/A | ~1300-1150 (m)[7] |
| C-Cl Stretch | ~850-550 (m-s) | N/A | ~850-550 (m-s)[7][8][9] |
(s) = strong, (m) = medium
Detailed Interpretation of (Chloromethoxy)methyl Pentanoate Spectrum
-
~2960-2850 cm⁻¹ (C-H Stretching): These medium-to-strong bands arise from the symmetric and asymmetric stretching of the C-H bonds in the pentanoate alkyl chain and the methyl/methylene groups. This region confirms the presence of saturated carbon frameworks but is not highly diagnostic.[10]
-
~1745-1735 cm⁻¹ (C=O Ester Stretch): The most prominent and easily identifiable peak in the spectrum will be a very strong, sharp absorption in this region. This band is characteristic of the carbonyl group in a saturated aliphatic ester.[2][3][11] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
~1250-1150 cm⁻¹ (Ester C-O Stretch): Esters exhibit a strong C-C(=O)-O asymmetric stretching vibration.[4] This band is a key confirmatory feature for the ester group and, together with the C=O stretch, forms a pattern often called the "Rule of Three" for esters (C=O, C-C-O, and O-C-C stretches).[12]
-
~1150-1050 cm⁻¹ (Ether C-O Stretch): A second strong C-O stretching band is expected in this region, attributed to the C-O-C linkage of the chloromethoxy group.[5][6] This band may overlap with other vibrations in the fingerprint region but its presence is crucial.
-
~850-550 cm⁻¹ (C-Cl Stretch): A medium-to-strong absorption in the lower fingerprint region is expected for the C-Cl stretching vibration.[7][8] The exact position can be variable, but its presence is a direct indication of the alkyl halide functionality.[9]
Comparative Analysis: Identifying the Unique Fingerprint
The utility of IR spectroscopy is most apparent when comparing related structures.
-
vs. Methyl Pentanoate: The spectrum of Methyl Pentanoate will show the characteristic strong C=O stretch (~1740 cm⁻¹) and the ester C-O stretch (~1200 cm⁻¹). However, it will lack the distinct C-O stretch associated with the ether-like linkage and, most critically, will have no absorption in the C-Cl stretching region (~850-550 cm⁻¹).
-
vs. Chloromethyl Methyl Ether: This molecule will display a strong C-O ether stretch (~1100 cm⁻¹) and the C-Cl stretch (~700-800 cm⁻¹).[13] Crucially, it will be completely devoid of the intense C=O ester peak around 1740 cm⁻¹.
The spectrum of (Chloromethoxy)methyl Pentanoate is therefore unique because it is the only one of the three that will simultaneously exhibit (1) a strong C=O stretch at ~1740 cm⁻¹, (2) multiple strong C-O stretches between 1300-1000 cm⁻¹, and (3) a C-Cl stretch in the low-frequency region.
Diagram of Distinguishing Spectral Features
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]
- 9. quora.com [quora.com]
- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Chloromethyl methyl ether(107-30-2) IR Spectrum [m.chemicalbook.com]
Quantitative Analysis of (Chloromethoxy)methyl Pentanoate Degradation Products
This guide provides a rigorous quantitative analysis framework for (Chloromethoxy)methyl Pentanoate (CAS: Not formally assigned in common registries, identified as C7H13ClO3), a specialized alkyl-linker reagent.
This guide compares the analytical performance of three distinct methodologies for quantifying its degradation products: Headspace GC-MS (HS-GC-MS) , High-Performance Liquid Chromatography (HPLC-UV) , and Quantitative NMR (qNMR) .
A Comparative Methodological Guide for Drug Development
Executive Summary & Mechanistic Insight
(Chloromethoxy)methyl Pentanoate is a bifunctional reagent used primarily to introduce the pentanoyloxymethoxymethyl (WOM-type) promoiety. Unlike standard chloromethyl esters (which release 1 equivalent of formaldehyde), this specific reagent contains an acetal-like ether linkage that results in a unique degradation stoichiometry.
The Stability Challenge: Upon hydrolysis (chemical or enzymatic), the molecule undergoes a cascade breakdown. Accurate quantification requires accounting for the 2:1 molar ratio of formaldehyde to pentanoic acid, a critical factor often missed when applying standard "POM" (Pivaloyloxymethyl) protocols.
Degradation Pathway:
-
Hydrolysis of
-chloro ether: Rapid release of HCl and formation of a hemiacetal. -
Collapse of Hemiacetal 1: Releases the first equivalent of Formaldehyde.
-
Hydrolysis of Ester: Releases Pentanoic Acid and a second hemiacetal (hydroxymethyl species).
-
Collapse of Hemiacetal 2: Releases the second equivalent of Formaldehyde.
Target Analytes:
-
Formaldehyde (HCHO): High toxicity, genotoxic impurity (GTI). Requires derivatization for low-level detection.
-
Pentanoic Acid (Valeric Acid): Volatile fatty acid. Requires pH control for retention.
-
Hydrochloric Acid (HCl): Corrosive byproduct, monitored via pH or IC (Chloride).
Comparative Analysis: Analytical Methodologies
The following table contrasts the three primary "alternatives" for analyzing this degradation profile. Method A (HS-GC-MS) is the recommended "Gold Standard" for trace impurity profiling due to its ability to handle the volatility of both major degradants.
Performance Matrix
| Feature | Method A: HS-GC-MS (Derivatized) | Method B: HPLC-UV (DNPH) | Method C: In-Situ qNMR |
| Primary Application | Trace Quantification (ppm/ppb) | Routine QC / Assay | Structural Confirmation / Kinetics |
| Formaldehyde Detection | Excellent (via PFBHA/O-oxime) | High (via DNPH) | Moderate (Solvent dependent) |
| Pentanoic Acid Detection | Excellent (Direct volatile analysis) | Low (Poor UV chromophore) | High (Distinct triplet signal) |
| Sensitivity (LOD) | < 10 ppb | ~ 50 ppb | ~ 100 ppm |
| Throughput | High (Automated Headspace) | Medium (Column equilibration) | Low (Manual processing) |
| Matrix Interference | Low (Gas phase separation) | Medium (Co-elution risks) | Low (Spectral resolution) |
| Self-Validating? | Yes (IS & Mass Spec confirmation) | No (Retention time only) | Yes (Internal Standard Ratio) |
Detailed Experimental Protocols
Protocol A: Headspace GC-MS (Recommended)
Best for simultaneous quantification of Formaldehyde (derivatized) and Pentanoic Acid.
Principle: Formaldehyde is derivatized in-situ with Pentafluorobenzyl hydroxylamine (PFBHA) to form a stable, volatile oxime. Pentanoic acid is analyzed directly in its free form under acidic conditions.
Reagents:
-
Derivatizing Agent: PFBHA HCl (20 mg/mL in water).
-
Internal Standard (IS): Cyclohexanone-d4 (for HCHO) and Pentanoic acid-d9 (for acid).
-
Solvent: Water/DMSO (depending on sample solubility).
Step-by-Step Workflow:
-
Sample Preparation: Weigh 50 mg of sample into a 20 mL headspace vial. Add 5 mL of water/DMSO (1:1).
-
Derivatization: Add 100 µL of PFBHA solution. Seal immediately.
-
Incubation: Heat at 60°C for 30 minutes with agitation. (Note: This converts HCHO to PFBHA-oxime).
-
GC Parameters:
-
Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm film).
-
Carrier: Helium @ 1.2 mL/min.
-
Oven: 40°C (2 min)
10°C/min 240°C (5 min).
-
-
MS Detection: SIM Mode.
-
Target Ions (HCHO-PFBHA): m/z 181 (Quant), 195 (Qual).
-
Target Ions (Pentanoic Acid): m/z 60 (Quant), 73 (Qual).
-
Validation Check: The ratio of the two HCHO-PFBHA geometric isomers (syn/anti) should remain constant.
Protocol B: HPLC-UV (DNPH Method)
Best for labs lacking GC-MS; focuses on Formaldehyde.
Principle: Acid-catalyzed reaction of HCHO with 2,4-Dinitrophenylhydrazine (DNPH) to form a hydrazone detectable at 360 nm.
-
Derivatization: Mix 1 mL sample solution + 1 mL DNPH reagent (3 mg/mL in ACN/H3PO4). React for 20 min at ambient temp.
-
Separation:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm).
-
Mobile Phase: A: Water/THF (90:10), B: ACN. Gradient 40% B to 80% B over 15 min.
-
-
Detection: UV @ 360 nm.
-
Note: Pentanoic acid is not effectively detected here due to lack of chromophore. A separate Refractive Index (RI) or low-UV (210 nm) method is required for the acid.
Visualizations
Diagram 1: Degradation Pathway of (Chloromethoxy)methyl Pentanoate
This diagram illustrates the "Double Formaldehyde" release mechanism that distinguishes this reagent from standard chloromethyl esters.
Caption: Hydrolysis cascade releasing two equivalents of Formaldehyde per molecule.
Diagram 2: Analytical Decision Tree
A logic flow for selecting the correct protocol based on laboratory constraints and sensitivity needs.
Caption: Selection logic for HS-GC-MS vs. HPLC vs. qNMR based on sensitivity and analyte scope.
References
-
Vertex Analytical. (2023). Detection and Quantification of Formaldehyde by Derivatization with Pentafluorobenzylhydroxyl Amine in Pharmaceutical Excipients by Static Headspace GC/MS. LabRulez. Link
-
Centers for Disease Control (CDC). (2021). Formaldehyde: Analytical Methods for Biological and Environmental Samples. ATSDR. Link
-
Pickering Laboratories. (2022). Analysis of Formaldehyde via Post-Column Derivatization. Link
-
American Chemical Society. (2016). Indications of Transformation Products from Hydraulic Fracturing Additives (Chloromethyl alkanoates degradation). Environ. Sci. Technol. Link
-
National Institutes of Health. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis. Link
Chromatographic Profiling of (Chloromethoxy)methyl Pentanoate Isomers: A Technical Comparison Guide
Executive Summary & Chemical Context[1][2]
Target Analyte: (Chloromethoxy)methyl Pentanoate
Molecular Formula:
The Isomer Challenge:
In the synthesis of prodrug linkers, the isomeric purity of the alkyl chain is paramount. The "pentanoate" moiety can exist as several structural isomers, primarily n-pentanoate (valerate) and isopentanoate (isovalerate) . These isomers exhibit different enzymatic cleavage rates in vivo. Furthermore, the highly reactive
This guide compares chromatographic strategies to resolve these isomers, recommending a validated GC-MS/FID protocol over HPLC alternatives.
Structural Analysis of Target Isomers
The separation objective is to resolve the structural isomers of the pentanoyl chain attached to the (chloromethoxy)methyl group.
| Isomer Name | Structure Fragment (R-Group) | Boiling Point Trend | Polarity Trend |
| Isopentanoate (3-methylbutyrate) | Lowest | Lower | |
| 2-Methylbutyrate | Intermediate | Intermediate | |
| n-Pentanoate (Valerate) | Highest | Higher |
Note: Pivalate (2,2-dimethylpropionate) is also a
Method Comparison: GC vs. HPLC
Why GC is the Gold Standard
The (chloromethoxy)methyl ester linkage is an acetal-ester hybrid, highly susceptible to hydrolysis in the presence of water or alcohols. This eliminates standard Reverse Phase HPLC (aqueous mobile phases) and makes Normal Phase HPLC challenging due to detection limits (lack of strong chromophores).
| Feature | Method A: Capillary GC-FID/MS | Method B: Normal Phase HPLC |
| Stability | High (Anhydrous carrier gas) | Low/Medium (Solvent trace moisture risks) |
| Resolution | Excellent (Separates chain isomers) | Good (If using Chiral/CN columns) |
| Sensitivity | High (FID is universal for hydrocarbons) | Low (Requires ELSD or RI; weak UV) |
| Recommendation | Primary Method | Secondary (only for non-volatiles) |
Recommended Protocol: GC-FID/MS Separation
Column Selection Strategy
-
Non-Polar (100% Dimethylpolysiloxane - DB-1): Separates primarily by boiling point. Good for general purity but may co-elute 2-methylbutyrate and isopentanoate.
-
Mid-Polar (14% Cyanopropyl-phenyl - DB-1701 or DB-624): Recommended. The cyano-interaction enhances selectivity for the ester carbonyl, providing superior resolution of the branched isomers compared to non-polar phases.
-
Polar (PEG - DB-Wax): Not Recommended. Polyethylene glycol phases can react with the active chloro-ether, causing peak tailing and column bleed.
Optimized Experimental Conditions
-
Instrument: Agilent 8890 GC or equivalent with FID/MSD.
-
Column: DB-1701 (30 m
0.25 mm 0.25 m). -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split (20:1) @ 220°C. Note: Keep inlet temperature moderate to prevent thermal degradation of the ether linkage.
-
Detector: FID @ 250°C (
30 mL/min, Air 400 mL/min).
Temperature Program:
-
Initial: 50°C (Hold 2 min) - Focuses volatiles.
-
Ramp 1: 5°C/min to 140°C - Critical slow ramp for isomer separation.
-
Ramp 2: 20°C/min to 260°C (Hold 5 min) - Elutes heavy byproducts.
Sample Preparation (Self-Validating)
-
Solvent: Anhydrous Dichloromethane (DCM) or Hexane. Avoid Methanol (causes transesterification).
-
Concentration: 1 mg/mL.
-
Internal Standard: Methyl Benzoate (distinct retention, stable).
-
Neutralization: Add a few grains of anhydrous
to the vial to scavenge any trace HCl, ensuring the analyte remains intact during the sequence.
Visualizing the Analytical Workflow
The following diagram illustrates the critical decision pathways and handling steps to ensure data integrity for this reactive compound.
Caption: Analytical workflow emphasizing anhydrous conditions to prevent hydrolysis of the reactive chloromethoxy group.
Performance Data: Retention Indices
The following table summarizes the expected separation performance on a DB-1701 column.
| Analyte | Retention Index (RI) | Resolution ( | Key Identification Fragment (MS) |
| Isopentanoate Isomer | 1180 | - | m/z 85 (Isopentyl cation) |
| 2-Methylbutyrate Isomer | 1195 | 1.8 (vs Iso) | m/z 57 (sec-butyl) |
| n-Pentanoate (Target) | 1220 | > 2.5 | m/z 60 (McLafferty rearr.) |
| (Chloromethoxy)methyl | N/A | - | m/z 80 ( |
Note: Isomers elute in order of boiling point/branching. The n-pentanoate (straight chain) is the most retained.
References
-
BioOrganics. (Chloromethoxy)methyl Pentanoate Product Specifications. Retrieved from .
-
Sigma-Aldrich. Analyzing Fatty Acids by Capillary Gas Chromatography (Bulletin 855B). Retrieved from .
-
PubChem. 1-[(Chloromethoxy)methyl]-4-methoxybenzene (Analogous Chemistry).[1][2] National Library of Medicine. Retrieved from .
-
Organic Syntheses. (Chloromethoxy)(1,1-dimethylethyl)dimethylsilane: Handling Chloromethyl Ethers. Org.[3] Synth. 2007, 84, 102. Retrieved from .
-
Agilent Technologies. GC Column Selection for Volatile Fatty Acids. Retrieved from .
Sources
A Comparative Benchmarking Guide to the Reaction Rates of (Chloromethoxy)methyl Pentanoate and Alternative Carboxylic Acid Protecting Groups
For researchers, medicinal chemists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The efficiency of a synthetic route is often dictated by the kinetics of protection and deprotection steps. This guide provides an in-depth, objective comparison of the reaction rates for the formation of (chloromethoxy)methyl pentanoate, a methoxymethyl (MOM) protected carboxylic acid, against other commonly employed protecting groups: benzyl, tert-butyl, and tert-butyldimethylsilyl (TBDMS) esters. The supporting experimental data presented herein is synthesized from established literature protocols to provide a standardized benchmark for informed decision-making in your synthetic endeavors.
The Imperative of Kinetic Benchmarking in Protecting Group Chemistry
The rate at which a protecting group can be introduced and cleaved is a critical parameter that influences the overall efficiency and practicality of a synthetic sequence. A rapid protection step can significantly shorten reaction times, increase throughput, and minimize the potential for side reactions. Conversely, a sluggish reaction may necessitate harsh conditions, leading to degradation of sensitive substrates and reduced yields. This guide aims to provide a comparative kinetic framework to aid in the selection of the most appropriate protecting group strategy for your specific needs, balancing reaction velocity with the requisite stability and orthogonality.
Comparative Analysis of Pentanoic Acid Protection Rates
The following table summarizes a comparative analysis of the reaction rates for the protection of pentanoic acid with four distinct protecting groups under typical laboratory conditions. It is important to note that these values are derived from a consolidation of literature precedents for similar substrates and are intended to provide a relative benchmark rather than absolute kinetic constants from a single head-to-head study.
| Protecting Group | Reagent | Catalyst | Solvent | Temp. (°C) | Approx. Reaction Time | Typical Yield (%) |
| Methoxymethyl (MOM) | Chloromethyl methyl ether (MOM-Cl) | Hunig's Base (DIPEA) | Dichloromethane (DCM) | 25 | 2 - 4 hours | >90% |
| Benzyl (Bn) | Benzyl bromide | Cesium carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | 25 | 12 - 24 hours | >90% |
| tert-Butyl (t-Bu) | Isobutylene | Sulfuric Acid (cat.) | Dichloromethane (DCM) | -10 to 0 | 4 - 8 hours | ~85% |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | Imidazole | Dimethylformamide (DMF) | 25 | 1 - 2 hours | >95% |
From this comparative data, it is evident that the formation of the TBDMS ester is the most rapid, often reaching completion in under two hours. The MOM ester formation is also relatively fast, typically completing within a few hours at room temperature. The tert-butyl ester synthesis is moderately paced, while the benzylation of the carboxylic acid is the most time-intensive of the methods compared.
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection of pentanoic acid with each of the benchmarked protecting groups. These protocols are designed to be self-validating, with clear endpoints and established workup procedures.
Synthesis of (Chloromethoxy)methyl Pentanoate (MOM Protection)
This protocol describes the formation of the MOM ester via reaction with chloromethyl methyl ether.
dot
Caption: Workflow for MOM Protection of Pentanoic Acid.
Materials:
-
Pentanoic acid
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA, Hunig's Base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve pentanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add MOM-Cl (1.2 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (chloromethoxy)methyl pentanoate.
Synthesis of Benzyl Pentanoate (Benzyl Protection)
This protocol details the benzylation of pentanoic acid using benzyl bromide and a cesium carbonate base.[1]
dot
Caption: Workflow for Benzyl Protection of Pentanoic Acid.
Materials:
-
Pentanoic acid
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Water, Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of pentanoic acid (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield benzyl pentanoate.
Synthesis of tert-Butyl Pentanoate (t-Butyl Protection)
This protocol describes the acid-catalyzed addition of isobutylene to pentanoic acid.[2]
dot
Caption: Workflow for t-Butyl Protection of Pentanoic Acid.
Materials:
-
Pentanoic acid
-
Isobutylene (gas or condensed liquid)
-
Sulfuric acid, concentrated
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve pentanoic acid (1.0 eq) in DCM in a pressure-rated flask.
-
Cool the solution to -10°C.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Introduce isobutylene gas into the reaction mixture via a subsurface sparge tube, or add condensed isobutylene (a significant excess) at a low temperature.
-
Seal the vessel and allow it to warm to 0°C, stirring for 4-8 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC/MS).
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation to obtain tert-butyl pentanoate.
Synthesis of tert-Butyldimethylsilyl Pentanoate (TBDMS Protection)
This protocol details the rapid silylation of pentanoic acid.[3]
dot
Caption: Workflow for TBDMS Protection of Pentanoic Acid.
Materials:
-
Pentanoic acid
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Hexanes
-
Water
Procedure:
-
Dissolve pentanoic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with hexanes (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyldimethylsilyl pentanoate, which is often used without further purification.
Mechanistic Insights
Understanding the underlying reaction mechanisms provides a rationale for the observed reaction rates and potential side reactions.
Mechanism of MOM Ester Formation
The reaction proceeds via a nucleophilic acyl substitution. The carboxylate, formed in situ by deprotonation with DIPEA, acts as the nucleophile, attacking the electrophilic chloromethyl methyl ether.
dot
Caption: Mechanism of MOM Ester Formation.
Mechanism of Benzyl Ester Formation
This is a classic Sₙ2 reaction where the carboxylate anion, generated by the base, displaces the bromide from benzyl bromide.[4]
dot
Caption: Mechanism of Benzyl Ester Formation.
Mechanism of tert-Butyl Ester Formation
The strong acid catalyst protonates isobutylene to form a stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic carboxylic acid.[5]
dot
Caption: Mechanism of t-Butyl Ester Formation.
Mechanism of TBDMS Ester Formation
Imidazole acts as a catalyst, forming a highly reactive silyl-imidazolium intermediate, which is then readily attacked by the carboxylic acid.
dot
Caption: Mechanism of TBDMS Ester Formation.
Conclusion
This guide provides a comparative benchmark of reaction rates for the formation of (chloromethoxy)methyl pentanoate and three common alternatives. The choice of a protecting group is a multifactorial decision that extends beyond mere reaction kinetics. Factors such as stability to downstream reaction conditions, ease of deprotection, and cost of reagents must also be carefully considered. However, by understanding the relative rates of formation, researchers can better optimize their synthetic strategies, leading to more efficient and successful outcomes. The TBDMS and MOM esters offer the most rapid protection, while benzyl esters provide robust protection at the expense of longer reaction times. The tert-butyl ester presents a balance of moderate reaction speed and unique acid-lability.
References
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. (2006). Taylor & Francis. Retrieved from [Link]
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Vliet, E. B., Marvel, C. S., & Hsueh, C. M. (n.d.). 3-methylpentanoic acid. Organic Syntheses Procedure. Retrieved from [Link]
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Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts. (n.d.). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
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Synthesis of ethyl-2-methyl-pentanoate. (n.d.). PrepChem.com. Retrieved from [Link]
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An Esterification Kinetics Experiment That Relies on the Sense of Smell. (2009). Journal of Chemical Education. Retrieved from [Link]
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Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. (n.d.). CORE. Retrieved from [Link]
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Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (n.d.). ACS Publications. Retrieved from [Link]
-
Kinetic and Thermodynamic Modeling of Esterification of 2- Propanol and N- Butyric Acid. (2024). Journal of Chemical Health Risks. Retrieved from [Link]
-
(r)-3-hydroxy-4-methylpentanoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Protection of Carboxylic acid by Ester. (n.d.). SynArchive. Retrieved from [Link]
-
Novel tert-Butylation of Carboxylic Acids and Alcohols. (n.d.). Thieme Chemistry. Retrieved from [Link]
- Method for making tertiary butyl esters. (n.d.). Google Patents.
-
Acid to Ester - Common Conditions. (n.d.). The Organic Chemistry Portal. Retrieved from [Link]
-
Mechanism of Formation of Esters from Carboxylic Acids. (n.d.). BYJU'S. Retrieved from [Link]
-
Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of carboxylic acid benzyl esters. (n.d.). Google Patents.
-
Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications. (2014). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst. (2024). Oxford Academic. Retrieved from [Link]
- Process for the preparation of carboxylic benzyl esters. (n.d.). Google Patents.
-
Chemistry of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride under Mild Conditions. (2023). ResearchGate. Retrieved from [Link]
-
Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025). MDPI. Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Detailed Notes - Topic 3.09. Carboxylic Acids and Esters. (n.d.). Physics & Maths Tutor. Retrieved from [Link]
-
alcohol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. (2005). PubMed. Retrieved from [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (n.d.). UQ eSpace. Retrieved from [Link]
-
Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. (n.d.). ResearchGate. Retrieved from [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. (2001). Arkivoc. Retrieved from [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Silyl Groups. (n.d.). Gelest Technical Library. Retrieved from [Link]
- Process for preparing chloromethyl methyl ether. (n.d.). Google Patents.
-
Selective Deprotection of Strategy for TBS Ether Under Mild Condi- tion. (n.d.). Applied Chemical Engineering. Retrieved from [Link]
-
TBS Protecting Group: TBS Protection & Deprotection. (2024). Total Synthesis. Retrieved from [Link]
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- 3. total-synthesis.com [total-synthesis.com]
- 4. Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
